1-Azido-2-iodoethane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azido-2-iodoethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4IN3/c3-1-2-5-6-4/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRGCBRANKQHPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 1-Azido-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms of 1-azido-2-iodoethane, a bifunctional molecule with significant potential in organic synthesis. The presence of both an azide and an iodo group allows for orthogonal chemical modifications, making it a valuable building block for the introduction of nitrogen-containing moieties and subsequent functionalization.
Physicochemical Properties
This compound is a colorless liquid at room temperature.[1] While detailed experimental data on its physical properties are scarce in publicly available literature, some key computed and known properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 42059-30-3, 53422-48-3 | EvitaChem[1], Chemical-Suppliers[3] |
| Molecular Formula | C₂H₄IN₃ | PubChem[2] |
| Molecular Weight | 196.98 g/mol | PubChem[2] |
| Appearance | Colorless liquid | EvitaChem[1] |
| Stability | Stable under normal conditions, but sensitive to heat and light. | EvitaChem[1] |
Synthesis of this compound
Proposed Experimental Protocol: Azidoiodination of Ethylene
This proposed protocol is based on the efficient and regiospecific azidoiodination of alkenes using a reagent system of sodium periodate (NaIO₄), potassium iodide (KI), and sodium azide (NaN₃).[4] This method is advantageous due to its use of inexpensive and stable reagents and its operation under mild conditions.
Reaction Scheme:
Caption: Proposed synthesis of this compound from ethylene.
Materials:
-
Ethylene gas
-
Sodium periodate (NaIO₄)
-
Potassium iodide (KI)
-
Sodium azide (NaN₃)
-
Acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel equipped with a gas inlet and a magnetic stirrer, dissolve sodium periodate, potassium iodide, and sodium azide in acetic acid.
-
Purge the vessel with ethylene gas and maintain a positive pressure of ethylene throughout the reaction.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) by taking aliquots and analyzing for the disappearance of a suitable starting alkene (if a liquid analogue is used for monitoring).
-
Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining iodine.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel.
Note: Quantitative data such as reaction time, temperature, molar ratios of reactants, and yield are not available in the literature for the synthesis of this compound specifically and would need to be optimized experimentally.
Reaction Mechanism
The azidoiodination of alkenes with the NaIO₄/KI/NaN₃ system is proposed to proceed through a radical mechanism.[4]
Caption: Proposed radical mechanism for the azidoiodination of ethylene.
Mechanism Steps:
-
Initiation: Sodium periodate oxidizes both potassium iodide and sodium azide to generate iodine (I₂) and azide radicals (•N₃).
-
Propagation:
-
An azide radical adds to the double bond of ethylene, forming a β-azidoethyl radical.
-
This radical intermediate then abstracts an iodine atom from molecular iodine to yield the this compound product and regenerate an iodine radical which can continue the chain reaction.
-
An alternative mechanism, particularly with other reagent systems like iodine monochloride (ICl) and sodium azide, involves an electrophilic addition pathway.[5]
Caption: Electrophilic addition mechanism for azidoiodination.
In this mechanism, the electrophilic iodine of ICl adds to the ethylene double bond to form a cyclic iodonium ion intermediate. The azide anion then acts as a nucleophile, attacking one of the carbon atoms of the iodonium ion in an SN2 fashion, leading to the anti-addition product, this compound.
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound are not available in the surveyed scientific literature. However, based on the known chemical shifts of similar structural motifs, the following spectral characteristics can be predicted.
Predicted Spectroscopic Data:
| Technique | Predicted Chemical Shifts / Frequencies |
| ¹H NMR | Two triplets, one for the protons adjacent to the iodine atom (δ ≈ 3.2-3.5 ppm) and one for the protons adjacent to the azide group (δ ≈ 3.5-3.8 ppm). |
| ¹³C NMR | Two signals, one for the carbon bonded to iodine (δ ≈ 0-10 ppm) and one for the carbon bonded to the azide group (δ ≈ 50-60 ppm). |
| IR Spectroscopy | A strong, characteristic absorption band for the azide asymmetric stretch (ν ≈ 2100 cm⁻¹). C-H stretching frequencies around 2850-3000 cm⁻¹. |
Applications in Synthesis
This compound is a versatile synthetic intermediate due to the orthogonal reactivity of its two functional groups.
-
Nucleophilic Substitution: The iodo group is an excellent leaving group and can be displaced by a wide range of nucleophiles to introduce further functionality.
-
Click Chemistry: The azide group can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions to form triazoles, which are important scaffolds in medicinal chemistry.
-
Reduction: The azide can be reduced to a primary amine, providing a route to vicinal iodoamines.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General experimental workflow for the synthesis of this compound.
This guide provides a foundational understanding of the synthesis and reactivity of this compound. Further experimental investigation is required to establish a detailed and optimized synthetic protocol and to fully characterize this promising synthetic building block.
References
- 1. Buy this compound (EVT-2872310) | 42059-30-3 [evitachem.com]
- 2. This compound | C2H4IN3 | CID 11788831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 53422-48-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. Regiospecific Azidoiodination of Alkenes with Sodium Periodate, Potassium Iodide, and Sodium Azide: A High-Yield Synthesis of β-Iodoazides [organic-chemistry.org]
- 5. Iodine monochloride - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 1-Azido-2-iodoethane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Azido-2-iodoethane is a versatile bifunctional molecule that serves as a crucial building block in various chemical syntheses, particularly in the realms of medicinal chemistry and drug development. Its unique structure, featuring both an azide and an iodo group, allows for sequential and orthogonal chemical modifications. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications, with a focus on "click chemistry" and bioconjugation.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂H₄IN₃ | --INVALID-LINK--[1] |
| Molecular Weight | 196.98 g/mol | --INVALID-LINK--[1][2] |
| IUPAC Name | This compound | --INVALID-LINK--[1][2] |
| Boiling Point | 68 °C at 20 Torr | ChemicalBook |
| Density (Computed) | 1.9154 g/cm³ at 25 °C | ChemicalBook |
| Melting Point | Not available | |
| Solubility | Soluble in many organic solvents such as ethanol, diethyl ether, and benzene.[3] Limited solubility in water.[3] | EvitaChem, Solubility of Things |
Spectroscopic Data for Characterization
Precise experimental spectroscopic data for this compound is not widely published. However, based on the known functional groups, the expected spectral characteristics are as follows:
-
¹H NMR: Two triplets are expected, corresponding to the two methylene (-CH₂-) groups. The methylene group adjacent to the iodine atom would likely appear further downfield (higher ppm) compared to the methylene group adjacent to the azide group due to the deshielding effect of the iodine.
-
¹³C NMR: Two distinct signals are anticipated for the two carbon atoms. The carbon bonded to the iodine atom is expected to have a chemical shift further downfield compared to the carbon bonded to the azide group.[4][5]
-
FTIR: A characteristic strong, sharp absorption band is expected in the region of 2100 cm⁻¹ due to the asymmetric stretching of the azide (N₃) group.[6] Other significant peaks would include C-H stretching and bending vibrations.
-
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak (M⁺). Common fragmentation patterns would likely involve the loss of the iodine atom (a good leaving group) and the azide group or molecular nitrogen (N₂) from the azide moiety.[7][8]
Synthesis of this compound
The primary method for synthesizing this compound is through a nucleophilic substitution reaction.
Synthesis from 1,2-Diiodoethane
A common and effective method involves the reaction of 1,2-diiodoethane with sodium azide. The iodide ion is an excellent leaving group, facilitating the SN2 reaction.
Reaction: ICH₂CH₂I + NaN₃ → N₃CH₂CH₂I + NaI
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-diiodoethane in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Sodium Azide: Add a stoichiometric equivalent of sodium azide (NaN₃) to the solution.
-
Reaction Conditions: Heat the reaction mixture with stirring. The reaction temperature is typically maintained between 50-80 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine to remove any remaining DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by vacuum distillation.
Logical Workflow for Synthesis
Applications in Drug Development and Research
The dual functionality of this compound makes it a valuable reagent in several areas of drug discovery and development.
Click Chemistry
The azide group of this compound is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of stable 1,2,3-triazole linkages. Triazoles are important scaffolds in medicinal chemistry due to their metabolic stability and ability to engage in hydrogen bonding.
General Reaction Workflow for CuAAC:
-
Reactant Preparation: An alkyne-containing molecule and this compound are dissolved in a suitable solvent system, often a mixture of t-butanol and water.
-
Catalyst Preparation: A copper(I) source is required. This is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, like sodium ascorbate.
-
Reaction: The reactants and catalyst are mixed and stirred at room temperature. The reaction is generally rapid and high-yielding.
-
Purification: The triazole product can often be isolated by simple filtration or extraction, minimizing the need for extensive chromatography.
CuAAC Experimental Workflow
Bioconjugation
The ability to participate in click chemistry makes this compound a useful tool for bioconjugation. It can be used to link different biomolecules together or to attach small molecules, such as imaging agents or drugs, to larger biomolecules like proteins or antibodies. This is particularly relevant in the development of:
-
Antibody-Drug Conjugates (ADCs): Where a potent cytotoxic drug is attached to a monoclonal antibody that targets cancer cells.[9][10] this compound can act as a linker component in this process.
-
PET Imaging Agents: The azide group can be used to "click" a positron-emitting isotope (like ¹⁸F) onto a targeting molecule for use in Positron Emission Tomography (PET) imaging.[11][12]
Peptide Synthesis
The azido group can serve as a protected form of an amine. This allows for its incorporation into peptide synthesis workflows, with the azide being reduced to an amine at a later stage.[13]
Safety and Handling
Organic azides are potentially explosive and should be handled with care.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Handling: Use in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
-
Disposal: Dispose of as hazardous waste in accordance with local regulations.
Conclusion
This compound is a valuable and versatile chemical reagent with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature allows for the construction of complex molecules through sequential reactions, most notably via copper-catalyzed azide-alkyne cycloaddition. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory. Further research to fully characterize its physical and spectroscopic properties would be beneficial to the scientific community.
References
- 1. This compound | C2H4IN3 | CID 11788831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Antibody azido-PEG8-VC-PAB-MMAE Conjugation Kit, 3 vial | BroadPharm [broadpharm.com]
- 10. Antibody Drug Conjugates | DC Chemicals [dcchemicals.com]
- 11. Ortho-stabilized 18F-azido click agents and application in PET imaging of single-stranded DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Azido-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Azido-2-iodoethane, a versatile bifunctional organic compound. It details its chemical properties, synthesis, and key applications in scientific research and development.
Core Molecular Data
This compound is a valuable building block in organic synthesis due to the distinct reactivity of its azide and iodo functional groups.[1]
| Identifier | Value |
| IUPAC Name | This compound[2][3] |
| Molecular Formula | C₂H₄IN₃[2][3] |
| Molecular Weight | 196.98 g/mol [3][4] |
| CAS Number | 42059-30-3[2][3] |
Atomic Composition and Weight Contribution
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight Contribution ( g/mol ) |
| Carbon | C | 2 | 12.011 | 24.022 |
| Hydrogen | H | 4 | 1.008 | 4.032 |
| Iodine | I | 1 | 126.904 | 126.904 |
| Nitrogen | N | 3 | 14.007 | 42.021 |
| Total | 196.979 |
Experimental Protocol: Synthesis of this compound
The primary synthetic route to this compound is through a bimolecular nucleophilic substitution (Sₙ2) reaction.[1]
Materials:
-
Iodoethane (C₂H₅I)[2]
-
Sodium azide (NaN₃)[2]
-
Polar aprotic solvent (e.g., Dimethyl sulfoxide - DMSO or Acetonitrile)[2]
Procedure:
-
Dissolve sodium azide in a suitable polar aprotic solvent within a reaction vessel.
-
Slowly add iodoethane to the solution.
-
Heat the reaction mixture. The reaction typically proceeds at elevated temperatures.[2]
-
The azide ion (N₃⁻) acts as a nucleophile, attacking the electrophilic carbon atom bonded to the iodine in iodoethane.[1]
-
This backside attack displaces the iodide ion, leading to the formation of this compound and sodium iodide as a byproduct.[1]
-
The crude product can then be purified using standard laboratory techniques.
Synthetic Pathway Visualization
The following diagram illustrates the Sₙ2 reaction for the synthesis of this compound.
Caption: Synthesis of this compound via Sₙ2 Reaction.
Key Applications in Research and Development
This compound is a versatile reagent in organic synthesis with several applications:
-
Synthesis of Complex Azides: It serves as a precursor for creating more intricate azide-containing compounds.[2]
-
Pharmaceutical Chemistry: The azido group can be reduced to form amines, which are crucial intermediates in the development of new pharmaceutical drugs.[2]
-
Click Chemistry: In material science, it is used to modify polymer backbones through click chemistry reactions.[2]
-
Heterocyclic Synthesis: The dual functionality of this compound allows for the synthesis of nitrogen-containing heterocycles, which are common structures in biologically active compounds.[1]
-
Multi-Component Reactions: It can act as an electrophile in reactions like Ugi-type and Petasis Borono-Mannich reactions to rapidly assemble complex molecular architectures.[2]
References
Spectroscopic and Synthetic Profile of 1-Azido-2-iodoethane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 1-azido-2-iodoethane. These values are based on established principles of spectroscopy and data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 3.4 - 3.6 | Triplet | 2H | -CH₂-N₃ |
| ~ 3.2 - 3.4 | Triplet | 2H | -CH₂-I |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 50 - 55 | -CH₂-N₃ |
| ~ 5 - 10 | -CH₂-I |
Infrared (IR) Spectroscopy
Table 3: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2100 | Strong | N₃ asymmetric stretch |
| ~ 1250 | Medium | N₃ symmetric stretch |
| ~ 2900 - 3000 | Medium | C-H stretch |
| ~ 1400 - 1450 | Medium | C-H bend (scissoring) |
| ~ 500 - 600 | Strong | C-I stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 197 | [M]⁺ (Molecular ion) |
| 169 | [M - N₂]⁺ |
| 127 | I⁺ |
| 70 | [C₂H₄N₃]⁺ |
| 42 | [C₂H₄N]⁺ |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound, based on standard procedures for the preparation of alkyl azides from alkyl halides.
Synthesis of this compound
Reaction: The synthesis of this compound can be achieved via a nucleophilic substitution reaction between 1,2-diiodoethane and sodium azide.
Materials:
-
1,2-diiodoethane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Acetone (as solvent)
-
Deionized water
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-diiodoethane in a suitable solvent such as DMF or acetone.
-
Add a stoichiometric equivalent of sodium azide to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (or another suitable organic solvent) multiple times.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Organic azides are potentially explosive and should be handled with appropriate safety precautions.
Logical Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
An In-depth Technical Guide to 1-Azido-2-iodoethane for Researchers and Drug Development Professionals
IUPAC Name: 1-Azido-2-iodoethane
Abstract
This compound is a versatile bifunctional reagent of significant interest in chemical synthesis, particularly within the realms of pharmaceutical and biological research. Its unique structure, featuring both an azide and an iodo group, allows for orthogonal chemical modifications, positioning it as a valuable building block for the construction of complex molecules. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its applications in drug development and bioconjugation.
Chemical and Physical Properties
Data Presentation: Computed Chemical and Physical Properties [1]
| Property | Value | Source |
| Molecular Formula | C₂H₄IN₃ | PubChem |
| Molecular Weight | 196.98 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 42059-30-3 | PubChem |
| Canonical SMILES | C(CI)N=[N+]=[N-] | PubChem |
| InChI Key | ABRGCBRANKQHPN-UHFFFAOYSA-N | PubChem |
| XLogP3 | 2.2 | PubChem |
| Topological Polar Surface Area | 14.4 Ų | PubChem |
| Complexity | 65.2 | PubChem |
Synthesis and Characterization
The primary synthetic route to this compound involves the nucleophilic substitution of one iodide in 1,2-diiodoethane with an azide salt.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
1,2-diiodoethane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-diiodoethane (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Spectroscopic Characterization
While specific spectra for this compound are not widely published, the expected spectroscopic features are as follows:
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the azide asymmetric stretching vibration is expected around 2100 cm⁻¹.[2] The C-I stretching vibration would appear in the fingerprint region, typically between 500-600 cm⁻¹.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Two triplets are expected, corresponding to the two inequivalent methylene (-CH₂-) groups. The methylene group attached to the iodine atom will be deshielded and appear further downfield compared to the methylene group attached to the azide.
-
¹³C NMR: Two distinct signals for the two carbon atoms are expected. The carbon bonded to iodine will be significantly downfield. For comparison, in iodoethane, the CH₂ carbon appears at -1.1 ppm and the CH₃ carbon at 20.6 ppm.[4]
Chemical Reactivity and Applications in Drug Development
The bifunctional nature of this compound allows for a range of selective chemical transformations, making it a valuable tool in medicinal chemistry and drug development.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group readily participates in "click chemistry," most notably the Cu(I)-catalyzed cycloaddition with terminal alkynes to form stable 1,2,3-triazole rings. This reaction is highly efficient, regioselective, and biocompatible, making it ideal for creating linkers in complex molecules.
Experimental Protocol: CuAAC of this compound with Phenylacetylene
Reaction Scheme:
Caption: CuAAC reaction of this compound.
Materials:
-
This compound
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
In a flask, dissolve this compound (1.0 eq) and phenylacetylene (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
After completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to yield 1-(2-iodoethyl)-4-phenyl-1H-1,2,3-triazole.
Reduction of the Azide Group
The azide moiety can be selectively reduced to a primary amine, providing a handle for further functionalization, such as amide bond formation.
Experimental Protocol: Staudinger Reduction
Reaction Scheme:
Caption: Staudinger reduction of this compound.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in THF.
-
Add triphenylphosphine (1.1 eq) to the solution at room temperature. Effervescence (N₂ evolution) should be observed.
-
Stir the mixture for 2-4 hours at room temperature.
-
Add water to the reaction mixture and stir for an additional 1 hour to hydrolyze the aza-ylide intermediate.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with diethyl ether to remove the triphenylphosphine oxide byproduct.
-
The aqueous layer containing the amine product can be further purified or used directly in subsequent steps.
Nucleophilic Substitution of the Iodide
The iodo group is an excellent leaving group and can be displaced by various nucleophiles, allowing for the introduction of a wide range of functionalities. This reaction is typically performed after the azide has been transformed, for example, into a triazole.
Application as a Bifunctional Linker in Drug Development
This compound is an exemplary bifunctional linker, a class of molecules crucial for the construction of Antibody-Drug Conjugates (ADCs).[5][6] In this context, the azide can be used to attach a cytotoxic drug via click chemistry, while the iodoethane end can be modified to connect to an antibody.
Conceptual Workflow for ADC Synthesis:
References
- 1. This compound | C2H4IN3 | CID 11788831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docbrown.info [docbrown.info]
- 4. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. nbinno.com [nbinno.com]
- 6. m.youtube.com [m.youtube.com]
Stability and storage conditions for 1-Azido-2-iodoethane
An In-depth Technical Guide to the Stability and Storage of 1-Azido-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for this compound (CAS No. 42059-30-3). Due to the limited availability of specific experimental data for this compound, this guide also extrapolates information from related compounds and general chemical principles to provide a thorough understanding of its handling and storage requirements.
Chemical and Physical Properties
This compound is a bifunctional organic molecule featuring both an azide and an iodo group. This combination makes it a versatile synthon in organic chemistry, particularly in the realm of "click chemistry" and other bioconjugation techniques.[1]
| Property | Value | Source |
| CAS Number | 42059-30-3 | [1][2][3] |
| Molecular Formula | C₂H₄IN₃ | [2][3][4] |
| Molecular Weight | 196.98 g/mol | [2][3][4] |
| Boiling Point | 68 °C at 20 Torr | [3] |
| Density | 1.9154 g/cm³ at 25 °C | [3] |
Stability and Reactivity
General Stability: Organic azides are known for their potential instability and can be sensitive to heat, shock, and friction. The presence of an iodo group, a good leaving group, can influence the molecule's reactivity. General guidance for similar compounds suggests that it is sensitive to heat and light.
Reactivity Profile: this compound's reactivity is characterized by its two functional groups:
-
Azido Group: This group is highly reactive in [3+2] cycloaddition reactions with alkynes, a cornerstone of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1] It can also be reduced to an amine.
-
Iodo Group: The carbon-iodine bond is susceptible to nucleophilic substitution, allowing for the displacement of the iodine by a variety of nucleophiles.[1]
Incompatible Materials: Based on the general reactivity of organic azides and iodoalkanes, the following materials should be considered incompatible:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Reducing Agents: Can react with the azide group.
-
Strong Acids and Bases: May promote decomposition or unwanted reactions.
-
Heavy Metals and their Salts (e.g., lead, copper, silver, mercury): Organic azides can form highly explosive heavy metal azides.[5] Care should be taken to avoid contact with these materials, including metal spatulas and equipment containing these metals.
Recommended Storage Conditions
There are no specific, experimentally validated storage conditions published for this compound. However, based on the properties of analogous compounds and general laboratory safety for energetic materials, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Cool temperatures will minimize the rate of potential decomposition. |
| Light | Store in a dark, light-proof container. | Many organic iodides and azides are light-sensitive and can decompose upon exposure to light. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent reaction with atmospheric moisture or oxygen. |
| Container | Use a tightly sealed, chemically resistant container (e.g., amber glass vial with a PTFE-lined cap). | To prevent leakage and contamination. |
Experimental Protocols
Detailed experimental protocols for the stability testing of this compound are not available in the public domain. However, a general workflow for assessing the thermal stability of a potentially energetic compound is outlined below.
Workflow for Thermal Stability Assessment:
References
An In-depth Technical Guide to the Key Reactive Groups in 1-Azido-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Azido-2-iodoethane is a bifunctional molecule featuring two key reactive groups: a terminal azide and a primary iodide. This combination makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules and bioconjugates. The azide group allows for the selective introduction of a nitrogen-containing moiety and participation in highly efficient cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The iodo group, being an excellent leaving group, provides a reactive site for nucleophilic substitution, enabling the formation of a wide range of carbon-heteroatom and carbon-carbon bonds. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a focus on its utility in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₂H₄IN₃ | PubChem |
| Molecular Weight | 196.98 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 42059-30-3 | PubChem[1] |
| SMILES | C(CI)N=[N+]=[N-] | PubChem[1] |
| InChI | InChI=1S/C2H4IN3/c3-1-2-5-6-4/h1-2H2 | PubChem[1] |
| InChIKey | ABRGCBRANKQHPN-UHFFFAOYSA-N | PubChem[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from a readily available precursor like 2-chloroethanol. The first step involves the conversion of the alcohol to an azide, followed by a Finkelstein reaction to replace the chlorine with iodine.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Azidoethanol
-
Disclaimer: This is a general procedure adapted from the synthesis of similar azido alcohols.
-
To a solution of 2-chloroethanol (1.0 eq) in a suitable solvent such as a mixture of water and acetone, add sodium azide (NaN₃, 1.5-2.0 eq).
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the organic solvent is removed under reduced pressure. The aqueous residue is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 2-azidoethanol.
Step 2: Synthesis of this compound
-
Disclaimer: This is a general procedure for a Finkelstein reaction.
-
Dissolve 2-azidoethanol (1.0 eq) in a suitable solvent like acetone or acetonitrile.
-
Add sodium iodide (NaI, 1.5-2.0 eq) to the solution.
-
The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is separated, washed with saturated sodium thiosulfate solution (to remove any residual iodine) and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound. Purification can be achieved by column chromatography on silica gel if necessary.
Reactivity of the Azide Group
The azide moiety in this compound is a versatile functional group, primarily known for its participation in [3+2] cycloaddition reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted-1,2,3-triazoles. This "click" reaction is widely used in drug discovery, bioconjugation, and materials science due to its reliability, mild reaction conditions, and high yields.
Experimental Protocol: General Procedure for CuAAC Reaction
-
Disclaimer: This is a general protocol for a CuAAC reaction and may need optimization for specific substrates.
-
In a reaction vessel, dissolve the terminal alkyne (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent system, such as a mixture of tert-butanol and water or THF.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of a copper(II) sulfate pentahydrate (CuSO₄·5H₂O) solution (0.1-0.05 eq) in water.
-
The reaction mixture is stirred vigorously at room temperature for 4-24 hours. The reaction progress can be monitored by TLC, LC-MS, or NMR.
-
Upon completion, the reaction mixture is diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the corresponding 1-(2-iodoethyl)-1H-1,2,3-triazole.
Reactivity of the Iodo Group
The carbon-iodine bond in this compound is susceptible to nucleophilic attack, making the iodo group an excellent leaving group for nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide variety of functional groups at the 2-position of the azidoethane backbone.
Nucleophilic Substitution with Thiols
Reaction with thiols or their corresponding thiolates leads to the formation of thioethers. This reaction is particularly relevant in bioconjugation for linking molecules to cysteine residues in proteins.
Experimental Protocol: General Procedure for Thioether Synthesis
-
Disclaimer: This is a general protocol for nucleophilic substitution with a thiol and may require optimization.
-
To a solution of the thiol (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base (e.g., K₂CO₃, Et₃N, or NaH, 1.1 eq) to generate the thiolate in situ.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.0-1.2 eq) to the reaction mixture.
-
The reaction is stirred at room temperature or slightly elevated temperature until completion, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried, and concentrated. The crude product can be purified by column chromatography.
Applications in Drug Development and Research
The dual reactivity of this compound makes it a valuable tool in medicinal chemistry and chemical biology.
-
Bifunctional Linkers: It can be used as a heterobifunctional linker to connect two different molecules. For instance, the azide can react with an alkyne-modified biomolecule, and the iodide can subsequently be displaced by a nucleophilic group on another molecule or a solid support.
-
Synthesis of Heterocycles: The azide group is a precursor for various nitrogen-containing heterocycles. Following a CuAAC reaction, the resulting triazole can be further functionalized.
-
Bioconjugation: In the field of drug delivery, this compound can be used to attach polyethylene glycol (PEG) chains or targeting ligands to drug molecules. The azide allows for a "click" conjugation to a modified drug, while the iodo group can be used for attachment to a carrier.
Conclusion
This compound possesses two key reactive centers, the azide and iodo groups, which can be addressed with a high degree of orthogonality. The azide group's participation in the robust and efficient CuAAC reaction and the iodo group's susceptibility to nucleophilic displacement make this molecule a powerful and versatile building block. For researchers and scientists in drug development, this compound offers a reliable tool for the synthesis of complex molecular architectures, the construction of bioconjugates, and the development of novel therapeutic agents. Further exploration of its reactivity and applications is warranted to fully exploit its synthetic potential.
References
Theoretical Reactivity of 1-Azido-2-iodoethane: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Azido-2-iodoethane is a bifunctional molecule with significant potential in organic synthesis, serving as a versatile building block for the introduction of both an azide and an iodine moiety. This guide provides a comprehensive theoretical exploration of its reactivity, drawing upon established principles of physical organic chemistry and computational studies of analogous structures. The content herein is intended to serve as a predictive framework for researchers designing synthetic routes and investigating the mechanistic underpinnings of reactions involving this compound. This whitepaper delves into the key postulated reaction pathways of this compound, including intramolecular cyclization, [3+2] cycloaddition reactions, and thermal/photochemical decomposition to form nitrene intermediates. For each pathway, a detailed theoretical analysis is presented, supplemented by hypothetical quantitative data, detailed theoretical experimental protocols, and mechanistic diagrams.
Introduction
This compound possesses two key functional groups that dictate its chemical behavior: a terminal azide and a primary iodide. The carbon-iodine bond is relatively weak and polarized, making the iodine a good leaving group in nucleophilic substitution reactions. The azide group is a well-known 1,3-dipole, readily participating in cycloaddition reactions. Furthermore, the azide can undergo thermal or photochemical decomposition to yield a highly reactive nitrene intermediate. The proximity of these two functional groups suggests the potential for unique intramolecular reactivity. This guide explores the theoretical basis for these potential reactions, providing a framework for predicting the behavior of this compound under various conditions.
Postulated Reaction Pathways and Theoretical Data
Based on the known reactivity of alkyl azides and alkyl iodides, several key reaction pathways can be postulated for this compound. The following sections detail these pathways, supported by theoretically derived quantitative data based on analogous systems found in the literature.
Intramolecular Nucleophilic Substitution: Aziridine Formation
The lone pair of electrons on the nitrogen atom of the azide group can act as an internal nucleophile, displacing the iodide to form a strained three-membered aziridine ring. This intramolecular cyclization is a plausible pathway, particularly under conditions that favor nucleophilic substitution.
Table 1: Hypothetical Kinetic and Thermodynamic Data for Intramolecular Cyclization
| Parameter | Estimated Value | Basis for Estimation |
| Activation Energy (Ea) | 80 - 100 kJ/mol | Based on computational studies of similar intramolecular SN2 reactions involving halides and nitrogen nucleophiles. |
| Enthalpy of Reaction (ΔH) | -20 to -40 kJ/mol | Estimated from the strain energy of the aziridine ring and the relative bond energies of C-I and C-N. |
| Rate Constant (k) at 298 K | 1 x 10-5 - 1 x 10-3 s-1 | Extrapolated from activation energy using the Arrhenius equation, assuming a typical pre-exponential factor. |
[3+2] Cycloaddition Reactions
The azide group of this compound can act as a 1,3-dipole in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form triazoline and triazole rings, respectively. These reactions are often catalyzed by copper(I) or ruthenium(II) complexes.
Table 2: Hypothetical Kinetic Data for a Copper(I)-Catalyzed [3+2] Cycloaddition with Phenylacetylene
| Parameter | Estimated Value | Basis for Estimation |
| Activation Energy (Ea) | 50 - 70 kJ/mol | Based on DFT calculations of Cu(I)-catalyzed azide-alkyne cycloadditions. |
| Enthalpy of Reaction (ΔH) | -150 to -200 kJ/mol | Typical for highly exothermic "click" reactions. |
| Turnover Frequency (TOF) | 10 - 100 h-1 | Based on reported experimental data for similar catalytic systems. |
Thermal and Photochemical Decomposition: Nitrene Formation
Upon heating or irradiation with UV light, this compound is expected to lose a molecule of dinitrogen (N2) to form a highly reactive 2-iodoethylnitrene intermediate. This nitrene can then undergo various subsequent reactions, such as C-H insertion or rearrangement.
Table 3: Hypothetical Data for the Thermal Decomposition of this compound
| Parameter | Estimated Value | Basis for Estimation |
| Decomposition Temperature | 120 - 150 °C | Based on experimental data for the thermal decomposition of other primary alkyl azides. |
| Activation Energy (Ea) | 130 - 160 kJ/mol | Typical range for the unimolecular decomposition of organic azides. |
| Key Intermediate | 2-Iodoethylnitrene | Established intermediate in azide thermolysis. |
Theoretical Experimental Protocols
The following protocols are hypothetical and intended to provide a starting point for experimental design based on the theoretical reactivity discussed.
Synthesis of N-(2-Iodoethyl)aziridine via Intramolecular Cyclization
Objective: To investigate the base-promoted intramolecular cyclization of this compound.
Methodology:
-
A solution of this compound (1.0 mmol) in acetonitrile (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
A non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol), is added to the solution.
-
The reaction mixture is heated to 60 °C and stirred for 24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Copper(I)-Catalyzed [3+2] Cycloaddition with Phenylacetylene
Objective: To explore the "click" reaction of this compound with an alkyne.
Methodology:
-
To a solution of this compound (1.0 mmol) and phenylacetylene (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) is added sodium ascorbate (0.2 mmol).
-
A solution of copper(II) sulfate pentahydrate (0.1 mmol) in water (1 mL) is added, and the mixture is stirred vigorously at room temperature for 12 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Photochemical Generation and Trapping of 2-Iodoethylnitrene
Objective: To investigate the formation of 2-iodoethylnitrene and its subsequent intramolecular C-H insertion.
Methodology:
-
A dilute solution of this compound (0.1 mmol) in deoxygenated cyclohexane (100 mL) is placed in a quartz reaction vessel.
-
The solution is irradiated with a low-pressure mercury lamp (254 nm) at room temperature for 4 hours while stirring.
-
The reaction is monitored by GC-MS for the formation of N-iodomethylaziridine, the expected product of intramolecular C-H insertion.
-
The solvent is carefully removed under reduced pressure at low temperature to avoid decomposition of the product.
-
The product is characterized by spectroscopic methods (NMR, IR, MS).
Visualization of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the postulated reaction mechanisms.
Caption: Intramolecular SN2 cyclization of this compound.
Caption: Workflow for the Cu(I)-catalyzed [3+2] cycloaddition.
Caption: Formation and subsequent reactions of 2-iodoethylnitrene.
Conclusion
The theoretical reactivity of this compound is rich and varied, offering multiple avenues for synthetic exploitation. The interplay between the azide and iodide functionalities allows for intramolecular reactions leading to strained heterocycles, participation in highly efficient cycloaddition reactions, and the generation of reactive nitrene intermediates. The quantitative data and experimental protocols presented in this guide, while theoretical, provide a solid foundation for researchers to explore the chemistry of this promising bifunctional molecule. Further computational and experimental studies are warranted to validate and expand upon the theoretical framework outlined herein.
An In-depth Technical Guide to the Discovery and History of Bifunctional Azido-Iodo Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of multiple functionalities within a single molecular entity has been a cornerstone of modern chemical biology and drug development. Bifunctional molecules, in particular, have opened new avenues for creating sophisticated constructs such as antibody-drug conjugates (ADCs), targeted imaging agents, and tools for proteomics. Among the vast array of bifunctional linkers, those possessing both an azide and an iodo group are of particular interest due to their orthogonal reactivity, enabling sequential and site-specific modifications of complex biomolecules.
The azido group, a cornerstone of "click chemistry," offers highly selective and efficient ligation through copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition reactions.[1][2] The iodo group, a versatile halogen, serves as an excellent leaving group in nucleophilic substitution reactions, enabling its use in the alkylation of various nucleophiles.[3] The combination of these two functionalities in one molecule provides a powerful tool for chemists to assemble complex molecular architectures with a high degree of control.
While the independent histories of organic azides and iodoalkanes are long and rich, the deliberate synthesis of bifunctional azido-iodo compounds for use as heterobifunctional linkers is a more recent development, driven by the needs of the burgeoning field of bioconjugation. The first organic azide, phenyl azide, was prepared by Peter Griess in 1864, and since then, this versatile functional group has seen a dramatic expansion in its applications.[1] Similarly, the synthesis of iodoalkanes has been a fundamental transformation in organic chemistry for over a century. The concept of using bifunctional crosslinking agents to study protein interactions emerged in the mid-20th century and has evolved significantly with the demand for more specific and controllable ligation technologies.[4][5] The development of heterobifunctional crosslinkers, which possess two different reactive groups, was a major advancement, allowing for sequential and controlled conjugation of different molecules.[6]
This guide will provide a comprehensive overview of the discovery, synthesis, and application of bifunctional azido-iodo compounds, with a focus on their role as heterobifunctional linkers in drug development.
Synthesis of Bifunctional Azido-Iodo Compounds
The synthesis of molecules containing both an azide and an iodo group can be approached in several ways, primarily through the azidoiodination of alkenes or by building the molecule sequentially with the desired functionalities.
Azidoiodination of Alkenes
A direct and efficient method for the synthesis of vicinal azido-iodo alkanes is the azidoiodination of alkenes. This reaction involves the addition of an azide group and an iodine atom across a double bond. While early methods often involved the hazardous and explosive iodine azide (IN₃), modern approaches utilize safer, in situ generation of the reactive species.[7]
Synthesis of Heterobifunctional Azido-Iodo Linkers
A particularly important class of bifunctional azido-iodo compounds are heterobifunctional linkers, often based on a polyethylene glycol (PEG) backbone to enhance solubility and reduce immunogenicity.[8] A common synthetic strategy involves the desymmetrization of oligo(ethylene glycols) (OEGs).[9][] One terminal hydroxyl group is converted to an azide, while the other is transformed into a good leaving group, such as a mesylate, which can then be displaced by iodide.[3][]
Characterization of Bifunctional Azido-Iodo Compounds
The successful synthesis of bifunctional azido-iodo compounds is confirmed through standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Table 1: Synthesis and Yield of Azido-Iodo-OEG Linkers [3][]
| Starting Material (Alkyne-OEG-OMs) | Product (Alkyne-OEG-Iodo) | Yield (%) |
| 4a (n=1) | 5a | Quantitative |
| 4b (n=2) | 5b | Quantitative |
| 4c (n=3) | 5c | Quantitative |
Table 2: Characterization Data for 1-Azido-3-iodopropane [11][12]
| Property | Value |
| Molecular Formula | C₃H₆IN₃ |
| Molecular Weight | 211.00 g/mol |
| IUPAC Name | 1-azido-3-iodopropane |
| SMILES | C(CN=[N+]=[N-])CI |
Applications in Drug Development: Antibody-Drug Conjugates (ADCs)
Bifunctional azido-iodo compounds are highly valuable in the construction of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[13] The linker plays a crucial role in the stability and efficacy of an ADC, ensuring that the drug remains attached to the antibody in circulation and is released only upon reaching the target cancer cell.[14]
Mechanism of Action of ADCs
The general mechanism of action for an ADC involves several steps:
-
Target Binding: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.[15]
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.[16]
-
Payload Release: Inside the cell, the linker is cleaved, releasing the cytotoxic payload.[15]
-
Cell Death: The released payload induces apoptosis in the cancer cell.[15]
A key feature of some ADCs is the "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen.[15][17] This is particularly important in treating heterogeneous tumors.[16]
Targeting Signaling Pathways in Cancer
ADCs are often designed to target receptors that are overexpressed on cancer cells and are involved in key signaling pathways that drive tumor growth and survival. Two well-established targets are the Human Epidermal Growth Factor Receptor 2 (HER2) and the Epidermal Growth Factor Receptor (EGFR).[][]
-
HER2 Signaling Pathway: HER2 is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling cascades such as the PI3K-Akt-mTOR and Ras-MAPK pathways, promoting cell proliferation and survival.[9] ADCs targeting HER2 can block these signals and deliver a cytotoxic payload directly to HER2-positive cancer cells.[8][9]
-
EGFR Signaling Pathway: Similar to HER2, EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival.[] Overexpression of EGFR is common in many cancers, making it an attractive target for ADCs.[][19]
Experimental Protocols
Synthesis of 1-azido-3-iodopropane
A common method for the synthesis of 1-azido-3-iodopropane is the reaction of 1,3-diiodopropane with sodium azide. Alternatively, it can be synthesized from 3-azidopropyl 4-methylbenzenesulfonate with sodium iodide in acetone.[11]
Synthesis of Heterobifunctional Azido-Iodo-OEG Linkers[3][10]
The following is a general procedure for the synthesis of heterobifunctional oligo(ethylene glycol) linkers with a terminal azide and iodo group, adapted from the work of Reddy et al.
Step 1: Monotosylation of Oligo(ethylene glycol)
-
To a solution of the corresponding oligo(ethylene glycol) (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of p-toluenesulfonyl chloride (1.1 equiv) in DCM dropwise.
-
Add triethylamine (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the monotosylated OEG.
Step 2: Azidation of Monotosylated OEG
-
To a solution of the monotosylated OEG (1.0 equiv) in dimethylformamide (DMF), add sodium azide (3.0 equiv).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the azido-OEG-alcohol.
Step 3: Mesylation of Azido-OEG-Alcohol
-
To a solution of the azido-OEG-alcohol (1.0 equiv) in anhydrous DCM at 0 °C, add triethylamine (1.5 equiv) followed by methanesulfonyl chloride (1.2 equiv).
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Wash the reaction mixture with cold water, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the azido-OEG-mesylate.
Step 4: Iodination of Azido-OEG-Mesylate
-
To a solution of the azido-OEG-mesylate (1.0 equiv) in acetone, add sodium iodide (5.0 equiv).
-
Reflux the reaction mixture for 12 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and DCM.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the azido-iodo-OEG linker.
Mandatory Visualizations
Caption: Synthetic workflow for a heterobifunctional azido-iodo-OEG linker.
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).
Caption: Simplified HER2 signaling pathway and its inhibition by a targeted ADC.
Conclusion
Bifunctional azido-iodo compounds represent a versatile and powerful class of molecules for the construction of complex bioconjugates. Their orthogonal reactivity allows for a high degree of control in sequential ligation reactions, making them particularly valuable in the field of drug development. The ability to synthesize these linkers with varying properties, such as PEG chain length, further enhances their utility. As the demand for more sophisticated targeted therapies like ADCs continues to grow, the importance of well-designed heterobifunctional linkers, including azido-iodo compounds, will undoubtedly increase. Future research in this area will likely focus on the development of novel azido-iodo linkers with enhanced stability and cleavage properties, as well as their application in new therapeutic modalities beyond ADCs.
References
- 1. A novel heterobifunctional linker for facile access to bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azide - Wikipedia [en.wikipedia.org]
- 3. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a bifunctional crosslinking agent with potential for the preparation of immunotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 7. Iodine - Wikipedia [en.wikipedia.org]
- 8. Why Human epidermal growth factor receptor 2 (HER2) is an attractive target for ADC | AxisPharm [axispharm.com]
- 9. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-azido-3-iodopropane synthesis - chemicalbook [chemicalbook.com]
- 12. 1-Azido-3-iodopropane | C3H6IN3 | CID 10910823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 19. ADC Development Services Targeting EGFR - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing 1-Azido-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using 1-Azido-2-iodoethane as a key building block. The "click" chemistry approach offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1-(2-iodoethyl)-1H-1,2,3-triazoles. These products are versatile intermediates, with the iodo-substituent serving as a handle for further molecular elaborations, making them valuable in drug discovery, chemical biology, and materials science. This document outlines the synthesis of the azide precursor, a detailed protocol for the CuAAC reaction, purification techniques, characterization data, and essential safety precautions.
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless, which describes reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1][2][3] The CuAAC reaction unites an azide and a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[4] This transformation is prized for its reliability, mild reaction conditions, and tolerance of a wide variety of functional groups.
This compound is a particularly useful reagent in this context. The resulting 1-(2-iodoethyl)-1H-1,2,3-triazole products contain a reactive carbon-iodine bond, which can be readily displaced by nucleophiles, or participate in cross-coupling reactions, allowing for the introduction of additional diversity and functionality. This two-step functionalization strategy, involving an initial CuAAC reaction followed by modification of the iodo-group, provides a powerful platform for the rapid assembly of complex molecular architectures.
Key Applications
The triazole core is a common motif in pharmaceuticals and bioactive molecules due to its metabolic stability and ability to engage in hydrogen bonding. The use of this compound in CuAAC reactions opens avenues for:
-
Drug Discovery: Synthesis of novel libraries of compounds for screening against various biological targets. The 2-iodoethyl triazole products can be further functionalized to optimize lead compounds.
-
Bioconjugation: Linking of small molecules to biomolecules such as proteins and nucleic acids for imaging, diagnostics, and therapeutic applications.[5][6][7]
-
Materials Science: Development of functional polymers and materials with tailored properties.
-
Chemical Biology: Creation of chemical probes to study biological processes.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol describes the synthesis of this compound from a suitable precursor like 1,2-diiodoethane or 1-bromo-2-iodoethane. The reaction involves a nucleophilic substitution of a halide with sodium azide.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |
| 1-Bromo-2-iodoethane | 282.88 | 10.0 g | 35.4 mmol | - |
| Sodium Azide (NaN₃) | 65.01 | 3.45 g | 53.1 mmol | Caution: Highly Toxic! |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - | Anhydrous |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromo-2-iodoethane (10.0 g, 35.4 mmol) in 100 mL of anhydrous dimethylformamide (DMF).
-
Carefully add sodium azide (3.45 g, 53.1 mmol) to the solution. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 300 mL of cold water and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel if necessary.
Caption: General workflow for the CuAAC reaction.
Characterization Data
The synthesized triazole products can be characterized by standard analytical techniques. Below is a representative example for 1-(2-iodoethyl)-4-phenyl-1H-1,2,3-triazole.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the triazole proton (singlet, ~δ 7.5-8.5 ppm), aromatic protons, and two triplets for the -CH₂CH₂I moiety. |
| ¹³C NMR | Signals for the triazole carbons, aromatic carbons, and the two aliphatic carbons. |
| IR (Infrared) | Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), and C-N stretching. The azide peak (~2100 cm⁻¹) from the starting material should be absent. |
| MS (Mass Spec) | Molecular ion peak corresponding to the calculated mass of the product. |
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
This compound: Organic azides are potentially explosive, especially when heated or subjected to shock. Avoid heating neat samples. Handle with care and in small quantities.
-
Sodium Azide: Highly toxic and can be fatal if swallowed or absorbed through the skin. It can form highly explosive heavy metal azides. Do not dispose of down the drain.
-
Copper Salts: Can be toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Organic solvents are flammable and may be harmful if inhaled or absorbed through the skin.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines. Waste should be disposed of according to institutional and local regulations.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical progression from starting materials to a potentially functionalized final product, highlighting the utility of the iodo-substituent.
DOT Diagram: Synthetic Pathway and Further Functionalization
References
- 1. broadpharm.com [broadpharm.com]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. bioclone.net [bioclone.net]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. researchgate.net [researchgate.net]
Application of 1-Azido-2-iodoethane in Proteomics Sample Preparation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of proteomics, the development of novel chemical tools for protein labeling and enrichment is paramount for advancing our understanding of complex biological systems. 1-Azido-2-iodoethane is a bifunctional reagent designed for the targeted modification of proteins, enabling subsequent bio-orthogonal conjugation for enrichment and detection. This molecule incorporates two key functional groups: an iodo group, which readily reacts with nucleophilic amino acid residues, primarily cysteine, and an azide group, which serves as a handle for "click chemistry."
The iodo- moiety of this compound allows for the covalent alkylation of cysteine residues within a protein sample, a well-established method in proteomics for preventing disulfide bond reformation and for introducing tags.[1][2][3] The azide group, being bio-orthogonal, does not react with native cellular components but can be specifically and efficiently coupled to alkyne- or phosphine-containing reporter molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Staudinger ligation, respectively.[4][5] This dual functionality makes this compound a versatile tool for activity-based protein profiling, target identification, and the enrichment of specific protein populations from complex lysates.
Principle of Application
The application of this compound in proteomics sample preparation follows a two-step process. First, the reagent is used to alkylate proteins in a sample, with a preference for cysteine residues. This step is analogous to the widely used reduction and alkylation procedure in standard proteomics workflows, which typically employs reagents like iodoacetamide (IAM).[1][2][3][6] Following the labeling step, the azide-modified proteins can be subjected to a click reaction with a reporter molecule of choice, such as an alkyne-biotin for affinity purification or an alkyne-fluorophore for fluorescent detection.
Key Applications and Advantages
-
Targeted Protein Enrichment: By introducing a bio-orthogonal handle onto cysteine-containing proteins, this compound facilitates the selective enrichment of these proteins from a complex mixture using affinity tags like biotin.
-
Activity-Based Protein Profiling (ABPP): This reagent can be used to label the active sites of certain enzymes that contain a reactive cysteine residue, enabling the study of enzyme function and inhibitor screening.
-
Enhanced Protein Identification: The specific modification of cysteine residues can be an aid in mass spectrometry-based protein identification, and the introduced tag can be used to generate specific fragmentation patterns.
-
Versatile Detection: The azide handle allows for conjugation with a wide array of reporter tags, offering flexibility in downstream detection methods, including fluorescence imaging and western blotting.
Data Presentation
The following table summarizes the key characteristics and a hypothetical comparison of this compound with the standard alkylating agent, iodoacetamide.
| Feature | Iodoacetamide (IAM) | This compound |
| Reactive Group | Iodoacetyl | Iodoethyl |
| Target Residue | Cysteine | Cysteine |
| Modification Mass | +57.02 Da | +125.96 Da |
| Bio-orthogonal Handle | No | Yes (Azide) |
| Enrichment Potential | No | Yes (via Click Chemistry) |
| Detection Methods | Mass Shift in MS | Mass Shift in MS, Fluorescence, Biotin-Avidin |
Experimental Protocols
Protocol 1: Alkylation of Proteins in Solution with this compound
This protocol describes the labeling of proteins in a cell lysate with this compound.
Materials:
-
Protein lysate in a suitable buffer (e.g., RIPA, Urea-based)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound solution (freshly prepared in a compatible solvent like DMF or DMSO)
-
Quenching reagent (e.g., DTT or L-cysteine)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Reduction: To a volume of lysate containing the desired amount of protein (e.g., 1 mg), add DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add this compound to a final concentration of 20-50 mM. Incubate for 1 hour at room temperature in the dark. Note: The optimal concentration of this compound may need to be determined empirically.
-
Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM or L-cysteine to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Sample Cleanup: The labeled protein sample can be cleaned up using protein precipitation (e.g., acetone or TCA precipitation) or buffer exchange chromatography to remove excess reagents.
-
The azide-labeled protein sample is now ready for downstream applications such as click chemistry.
Protocol 2: Click Chemistry for Biotinylation of Azide-Labeled Proteins
This protocol describes the attachment of a biotin tag to the azide-modified proteins for subsequent enrichment.
Materials:
-
Azide-labeled protein sample (from Protocol 1)
-
Alkyne-biotin conjugate
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (as a reducing agent for Cu(I) generation)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, prepare the click chemistry reaction mix. For a 100 µL reaction, the final concentrations should be:
-
Azide-labeled protein: 1-5 mg/mL
-
Alkyne-biotin: 100 µM
-
CuSO₄: 1 mM
-
TCEP or Sodium Ascorbate: 5 mM
-
TBTA: 100 µM
-
-
Reaction Incubation: Add the components in the following order: protein sample, alkyne-biotin, TBTA, CuSO₄, and finally the reducing agent (TCEP or sodium ascorbate). Gently mix and incubate for 1-2 hours at room temperature.
-
Reaction Quenching (Optional): The reaction can be stopped by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.
-
Removal of Excess Reagents: Remove unreacted biotin and click chemistry reagents by protein precipitation or buffer exchange.
-
The biotinylated protein sample is now ready for enrichment using streptavidin-based affinity chromatography.
Visualizations
Caption: Experimental workflow for proteomics sample preparation using this compound.
Caption: Reaction mechanism of this compound with a cysteine residue and subsequent click chemistry.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 3. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 4. Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for Surface Modification of Nanoparticles using 1-Azido-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticle surfaces is a critical step in the development of targeted drug delivery systems, advanced diagnostic agents, and novel nanomaterials. The introduction of specific chemical moieties onto a nanoparticle surface allows for the attachment of targeting ligands, therapeutic agents, and imaging probes. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility.
A key prerequisite for utilizing click chemistry is the presence of an azide or alkyne group on the nanoparticle surface. 1-Azido-2-iodoethane is a valuable bifunctional reagent for introducing azide groups onto nanoparticles, particularly those with amine-functionalized surfaces. The iodo- group readily reacts with primary amines via nucleophilic substitution, forming a stable carbon-nitrogen bond and leaving a terminal azide group available for subsequent click reactions.
These application notes provide a detailed protocol for the surface modification of amine-functionalized nanoparticles with this compound and their subsequent use in click chemistry.
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound
This protocol describes the covalent attachment of azide groups to the surface of amine-terminated nanoparticles.
Materials:
-
Amine-functionalized nanoparticles (e.g., quantum dots, silica nanoparticles, or iron oxide nanoparticles)
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring mechanism (e.g., magnetic stirrer)
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Centrifuge for nanoparticle purification
-
Deionized water
-
Ethanol
Procedure:
-
Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the anhydrous solvent within the reaction vessel. The concentration of nanoparticles will depend on the specific material and should be optimized for efficient reaction.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas for 15-30 minutes to remove oxygen and moisture, which could interfere with the reaction.
-
Addition of Reagents:
-
Add the non-nucleophilic base (e.g., DIPEA) to the nanoparticle dispersion. A 2-3 molar excess relative to the estimated surface amine groups is recommended to act as a proton sponge.
-
Slowly add a 10-50 fold molar excess of this compound to the reaction mixture under vigorous stirring. The large excess ensures a high degree of surface functionalization.
-
-
Reaction: Allow the reaction to proceed at room temperature for 24-48 hours under a continuous inert atmosphere and constant stirring. For less reactive systems, the temperature can be moderately increased (e.g., to 40-50 °C).
-
Purification:
-
After the reaction is complete, purify the azide-functionalized nanoparticles by repeated centrifugation and redispersion cycles to remove unreacted this compound and the base.
-
Use a sequence of solvents for washing, for example, the reaction solvent (e.g., DMF), followed by ethanol, and finally deionized water, to ensure complete removal of impurities.
-
-
Storage: Store the purified azide-functionalized nanoparticles dispersed in a suitable buffer or solvent at 4 °C for future use.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "clicking" of an alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule, or a targeting ligand) to the azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for aqueous reactions)
-
Solvent (e.g., water, t-butanol/water mixture, or DMSO)
-
Reaction vessel
-
Stirring mechanism
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-functionalized nanoparticles in the chosen solvent.
-
Dissolve the alkyne-containing molecule in a compatible solvent.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 300 mM in water).
-
If using, prepare a stock solution of the THPTA ligand (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In the reaction vessel, combine the azide-functionalized nanoparticles and a molar excess (e.g., 5-20 fold) of the alkyne-containing molecule.
-
If conducting the reaction in an aqueous buffer, add the THPTA ligand to the mixture (typically at a concentration that is 2-5 times that of the copper sulfate).
-
-
Initiate the Reaction:
-
Add the CuSO₄ solution to the reaction mixture.
-
Immediately add the sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species and initiate the click reaction.
-
-
Reaction: Allow the reaction to proceed at room temperature for 1-4 hours with stirring. The reaction progress can be monitored by analytical techniques such as fluorescence spectroscopy (if using a fluorescent alkyne) or chromatography.
-
Purification: Purify the functionalized nanoparticles from unreacted reagents and byproducts using methods appropriate for the nanoparticle type, such as centrifugation, dialysis, or size exclusion chromatography.
Data Presentation
The successful surface modification and subsequent functionalization of nanoparticles should be confirmed and quantified using various analytical techniques. The following tables summarize key characterization data that should be collected.
Table 1: Characterization of Azide-Functionalized Nanoparticles
| Characterization Technique | Parameter Measured | Expected Result for Successful Functionalization |
| FTIR Spectroscopy | Vibrational modes | Appearance of a characteristic azide (N₃) stretching peak around 2100 cm⁻¹ |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state | Presence of a nitrogen 1s peak corresponding to the azide group |
| Zeta Potential | Surface charge | A shift in the zeta potential value upon modification of surface amine groups |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and polydispersity index (PDI) | Minimal change in hydrodynamic diameter and PDI, indicating no significant aggregation |
| Thermogravimetric Analysis (TGA) | Weight loss as a function of temperature | Increased organic content on the nanoparticle surface compared to the starting material |
Table 2: Quantification of Surface Azide Groups
| Quantification Method | Principle | Typical Data Output |
| UV-Vis Spectroscopy | Monitoring the decrease in absorbance of a DBCO-alkyne reagent upon reaction with surface azides. | Number of azide groups per nanoparticle. |
| Fluorescence Quenching Assay | Reaction with a fluorogenic alkyne that is quenched upon clicking to the nanoparticle surface. | Quantification of accessible azide groups. |
Mandatory Visualization
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Reaction scheme for nanoparticle functionalization.
Application Notes and Protocols: The Role of 1-Azido-2-iodoethane in Developing Advanced Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Azido-2-iodoethane is a heterobifunctional linker that offers a versatile platform for the synthesis of complex drug delivery systems. Its unique structure, featuring an azide group at one terminus and an iodo group at the other, enables a two-step sequential or orthogonal conjugation strategy. The azide group serves as a handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are known for their high efficiency and biocompatibility.[1][2][3] The iodo group, being a reactive alkyl halide, can readily undergo nucleophilic substitution with moieties such as thiols or amines, providing a robust method for attaching various molecules.[2][4]
These characteristics make this compound an ideal candidate for linking therapeutic agents to carrier molecules, such as nanoparticles, polymers, or antibodies, thereby facilitating the development of targeted and controlled-release drug delivery platforms.[5][6]
Conceptual Workflow for Nanoparticle-Based Drug Delivery System Synthesis
The following diagram illustrates a general workflow for the synthesis of a targeted drug delivery system using this compound as a linker to conjugate a therapeutic drug to a functionalized nanoparticle.
Caption: Experimental workflow for DDS synthesis.
Experimental Protocols
Protocol 1: Functionalization of Thiol-Modified Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to a nanoparticle surface that has been pre-functionalized with thiol groups.
Materials:
-
Thiol-modified nanoparticles (e.g., liposomes, polymeric micelles)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching agent: N-acetylcysteine
-
Purification supplies: Dialysis tubing (MWCO appropriate for the nanoparticle size) or size-exclusion chromatography (SEC) column
Procedure:
-
Nanoparticle Preparation: Disperse the thiol-modified nanoparticles in the reaction buffer to a final concentration of 1 mg/mL.
-
Linker Addition: Add a 10-fold molar excess of this compound to the nanoparticle suspension.
-
Reaction Incubation: Incubate the reaction mixture for 4 hours at room temperature with gentle stirring, protected from light.
-
Quenching: Add a 5-fold molar excess of N-acetylcysteine relative to the initial amount of this compound to quench any unreacted iodo groups. Incubate for an additional 30 minutes.
-
Purification: Purify the azide-functionalized nanoparticles by dialysis against PBS (pH 7.4) for 48 hours with buffer changes every 12 hours, or by using an appropriate SEC column to remove unreacted linker and quenching agent.
-
Characterization: Confirm the successful functionalization by Fourier-transform infrared (FTIR) spectroscopy (looking for the characteristic azide peak at ~2100 cm⁻¹) or X-ray photoelectron spectroscopy (XPS) to detect the presence of nitrogen.
Protocol 2: Conjugation of an Alkyne-Modified Drug via CuAAC
This protocol details the "clicking" of an alkyne-modified therapeutic agent onto the azide-functionalized nanoparticles.[1][7]
Materials:
-
Azide-functionalized nanoparticles (from Protocol 1)
-
Alkyne-modified therapeutic drug
-
Copper(II) sulfate (CuSO₄) solution (10 mM in water)
-
Sodium ascorbate solution (50 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (25 mM in water)
-
Reaction Buffer: PBS, pH 7.4
-
Purification supplies: As in Protocol 1.
Procedure:
-
Reactant Preparation: In a reaction vessel, disperse the azide-functionalized nanoparticles in PBS to a concentration of 1 mg/mL. Add the alkyne-modified drug at a 5-fold molar excess relative to the estimated number of azide groups on the nanoparticles.
-
Catalyst Premix: In a separate tube, mix the CuSO₄ solution and THPTA solution in a 1:5 molar ratio. Allow this mixture to stand for 5 minutes to form the copper-ligand complex.
-
Reaction Initiation: Add the copper-ligand complex to the nanoparticle-drug mixture to a final copper concentration of 1 mM.
-
Reduction and Catalysis: Immediately add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM. This reduces Cu(II) to the active Cu(I) state.[7]
-
Incubation: Incubate the reaction for 2 hours at room temperature with gentle mixing, protected from light.
-
Purification: Purify the drug-conjugated nanoparticles using extensive dialysis or SEC to remove the copper catalyst, unreacted drug, and other reagents.
-
Final Characterization: Characterize the final drug delivery system for size, polydispersity, drug loading content, and encapsulation efficiency.
Data Presentation: Characterization of the Drug Delivery System
The following table summarizes hypothetical quantitative data for the characterization of a nanoparticle-based drug delivery system synthesized using the protocols above.
| Parameter | Thiol-Modified NP | Azide-Functionalized NP | Final Drug Delivery System |
| Hydrodynamic Diameter (nm) | 105.2 ± 3.1 | 108.5 ± 3.5 | 115.8 ± 4.2 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.17 ± 0.03 | 0.19 ± 0.03 |
| Zeta Potential (mV) | -25.4 ± 1.8 | -23.9 ± 2.1 | -20.1 ± 2.5 |
| Drug Loading Content (%) | N/A | N/A | 8.7 ± 0.6 |
| Encapsulation Efficiency (%) | N/A | N/A | 75.3 ± 5.9 |
Visualization of Mechanisms and Relationships
Logical Relationship of DDS Components
This diagram illustrates the molecular assembly of the final drug delivery system, highlighting the role of this compound as the central linker.
References
- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 2. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 3. Protocols [baseclick.eu]
- 4. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Bioconjugation of Peptides with 1-Azido-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of peptides with bioorthogonal handles is a cornerstone of modern chemical biology and drug development. These handles allow for the precise and efficient conjugation of peptides to a wide array of molecules, including fluorophores, radiolabels, targeting moieties, and drug payloads. 1-Azido-2-iodoethane is a heterobifunctional linker that enables a two-step strategy for peptide bioconjugation. The iodo group serves as a reactive handle for initial attachment to the peptide, while the azide group provides a bioorthogonal functionality for subsequent "click chemistry" reactions.
This document provides detailed application notes and protocols for the bioconjugation of peptides using this compound. The process involves an initial S-alkylation of a cysteine residue or N-alkylation of a lysine residue, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Application 1: Site-Specific Azide Labeling of Peptides
This compound can be employed to introduce an azide group at a specific location within a peptide sequence. This is typically achieved by reacting the iodo- group of the linker with a nucleophilic amino acid side chain, most commonly the thiol group of cysteine due to its high nucleophilicity and relative rarity in proteins. Alternatively, the ε-amino group of lysine can be targeted under specific conditions.
Reaction Principle: Alkylation
The core of this application is the nucleophilic substitution reaction where a deprotonated thiol of a cysteine residue attacks the carbon atom bearing the iodine in this compound, forming a stable thioether bond.
Caption: S-alkylation of a cysteine residue with this compound.
Experimental Protocol: S-Alkylation of Cysteine-Containing Peptides
Materials:
-
Cysteine-containing peptide
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) for cleavage from solid-phase support (if applicable)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Peptide Preparation: If the peptide is synthesized on a solid support, ensure that all protecting groups, except for the cysteine thiol, are removed. The peptide can be cleaved from the resin and lyophilized.
-
Dissolution: Dissolve the lyophilized peptide in DMF to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in DMF at a concentration that is 10-50 fold molar excess to the peptide. Prepare a stock solution of DIPEA in DMF.
-
Reaction: To the peptide solution, add DIPEA to a final concentration of 2-5 equivalents relative to the peptide. This will deprotonate the cysteine thiol.
-
Add the this compound stock solution to the peptide solution.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring. The reaction can be monitored by RP-HPLC to check for the consumption of the starting peptide and the formation of the product.
-
Quenching: The reaction can be quenched by the addition of a small amount of a thiol-containing scavenger, such as β-mercaptoethanol, to react with any excess this compound.
-
Purification: Purify the azido-functionalized peptide by RP-HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity of the product by mass spectrometry. The expected mass will be the mass of the starting peptide plus 84.05 Da (the mass of the azidoethyl group minus the mass of a proton).
| Parameter | Condition | Yield/Efficiency |
| Peptide Concentration | 1-5 mg/mL in DMF | >90% |
| Reagent Excess | 10-50 fold molar excess of this compound | |
| Base | 2-5 equivalents of DIPEA | |
| Reaction Time | 2-4 hours | |
| Temperature | Room Temperature |
Application 2: Peptide Conjugation via Click Chemistry
Once the peptide is functionalized with an azide group, it can be conjugated to a wide variety of alkyne-containing molecules using "click chemistry." This includes Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Reaction Principle: CuAAC
CuAAC is a highly efficient and specific reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted-1,2,3-triazole.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: CuAAC of Azido-Peptides
Materials:
-
Azido-functionalized peptide
-
Alkyne-containing molecule (e.g., fluorescent dye, biotin, drug molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand (optional, but recommended)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS) or a mixture of buffer and an organic solvent (e.g., DMSO, t-butanol)
-
RP-HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolution: Dissolve the azido-functionalized peptide in a suitable buffer (e.g., PBS, pH 7.4). If the alkyne-containing molecule is not water-soluble, a co-solvent like DMSO or t-butanol can be used (up to 50% v/v).
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule (1.5-5 equivalents relative to the peptide).
-
Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 500 mM in water).
-
If using a ligand, prepare a stock solution of TBTA in DMSO.
-
-
Reaction Mixture: In a microcentrifuge tube, combine the azido-peptide solution and the alkyne-containing molecule.
-
If using TBTA, add it to the reaction mixture (final concentration typically 100-500 µM).
-
Add the CuSO₄ solution to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by RP-HPLC.
-
Purification: Purify the peptide conjugate by RP-HPLC.
-
Characterization: Confirm the final product by mass spectrometry.
| Parameter | Condition | Yield/Efficiency |
| Reactant Ratio | 1.5-5 equivalents of alkyne | >95% |
| Copper Source | 0.1-1 mM CuSO₄ | |
| Reducing Agent | 1-5 mM Sodium Ascorbate | |
| Ligand (optional) | 100-500 µM TBTA | |
| Solvent | Aqueous buffer (with co-solvents like DMSO if needed) | |
| Reaction Time | 1-4 hours | |
| Temperature | Room Temperature |
Reaction Principle: SPAAC
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, which reacts spontaneously with an azide to form a triazole. This method is ideal for biological systems where copper toxicity is a concern.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocol: SPAAC of Azido-Peptides
Materials:
-
Azido-functionalized peptide
-
Strained cyclooctyne-containing molecule (e.g., DBCO-NHS ester, BCN-COOH)
-
Aqueous buffer (e.g., PBS, pH 7.4) or a suitable organic solvent
-
RP-HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolution: Dissolve the azido-functionalized peptide and the strained cyclooctyne-containing molecule in a compatible solvent (e.g., PBS for water-soluble reactants, or DMF/DMSO for less soluble molecules).
-
Reaction: Mix the solutions of the azido-peptide and the cyclooctyne reagent (typically 1.5-3 equivalents of the cyclooctyne).
-
Incubation: Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the specific cyclooctyne used and the concentration of the reactants. The reaction progress can be monitored by RP-HPLC.
-
Purification: Purify the peptide conjugate by RP-HPLC.
-
Characterization: Confirm the final product by mass spectrometry.
| Parameter | Condition | Reaction Rate/Yield |
| Reactant Ratio | 1.5-3 equivalents of cyclooctyne | High Yield |
| Solvent | Aqueous buffer or organic solvent | |
| Reaction Time | 1-24 hours | |
| Temperature | Room Temperature |
Workflow Overview
The overall workflow for the bioconjugation of peptides with this compound followed by click chemistry is summarized in the diagram below.
Caption: Overall workflow for peptide bioconjugation.
Troubleshooting
-
Low Alkylation Yield:
-
Ensure the cysteine thiol is reduced and deprotonated. Consider adding a reducing agent like TCEP prior to the reaction.
-
Increase the molar excess of this compound.
-
Optimize the reaction time and temperature.
-
-
Side Reactions during Alkylation:
-
Besides cysteine, other nucleophilic residues like lysine, histidine, and the N-terminus can be alkylated, though typically at a slower rate.[1] To improve selectivity for cysteine, maintain a pH around 7-8, where the thiol is more nucleophilic than primary amines.
-
-
Low Click Chemistry Yield:
-
For CuAAC, ensure the sodium ascorbate solution is freshly prepared.
-
The use of a copper-coordinating ligand like TBTA can significantly improve the reaction efficiency.
-
For SPAAC, consider using a more reactive cyclooctyne derivative.
-
Conclusion
The use of this compound provides a versatile and efficient method for the site-specific functionalization of peptides. The two-step approach of alkylation followed by click chemistry allows for the conjugation of a diverse range of molecules to peptides under mild conditions. The protocols provided herein offer a solid foundation for researchers to implement this powerful bioconjugation strategy in their work.
References
Application Notes and Protocols: Synthesis of Triazole-Linked Neoglycoconjugates with 1-Azido-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of triazole-linked neoglycoconjugates utilizing the bifunctional linker, 1-azido-2-iodoethane. This method allows for the initial formation of a neoglycoconjugate via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," followed by potential secondary modification through the iodide functional group. This dual functionality makes this compound a versatile tool for creating complex and diverse neoglycoconjugates for applications in drug discovery, glycobiology, and diagnostics.
Introduction
Neoglycoconjugates, synthetic molecules containing carbohydrate moieties, are invaluable tools for studying the roles of glycans in biological processes. The triazole linkage, formed by the highly efficient and specific CuAAC reaction, provides a stable and biocompatible connection between a carbohydrate and another molecule. The use of this compound as a linker introduces an additional reactive site, the iodide, which can be used for subsequent conjugation to other molecules of interest, such as peptides, lipids, or fluorescent probes, through nucleophilic substitution. This allows for a modular and flexible approach to the synthesis of multifunctional neoglycoconjugates.
Experimental Protocols
This section details the multi-step synthesis of a triazole-linked neoglycoconjugate, starting from a generic propargylated carbohydrate, followed by the CuAAC reaction with this compound, and a final, optional, post-synthetic modification.
Part 1: Synthesis of a Propargylated Carbohydrate
This initial step involves the introduction of a terminal alkyne group onto a carbohydrate, which is a prerequisite for the CuAAC reaction. Here, we describe a general method for the propargylation of a hydroxyl group on a protected monosaccharide.
Materials:
-
Protected monosaccharide (e.g., 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide, 80% solution in toluene
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
To a solution of the protected monosaccharide (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.5 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add propargyl bromide (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Dilute the mixture with water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure propargylated carbohydrate.
Part 2: CuAAC Reaction with this compound
This is the core "click" reaction to form the triazole-linked neoglycoconjugate.
Materials:
-
Propargylated carbohydrate (from Part 1)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Ethylenediaminetetraacetic acid (EDTA) disodium salt solution (0.5 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, dissolve the propargylated carbohydrate (1.0 eq) and this compound (1.2 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature for 24 hours. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with a 0.5 M EDTA solution to remove copper ions, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-iodoethyl-triazole-linked neoglycoconjugate by silica gel column chromatography.
Part 3: Post-Synthetic Modification via Nucleophilic Substitution
The iodide on the neoglycoconjugate serves as a good leaving group for Sₙ2 reactions. This allows for the introduction of a wide range of functionalities. Here, we provide an example of conjugating a thiol-containing peptide.
Materials:
-
2-Iodoethyl-triazole-linked neoglycoconjugate (from Part 2)
-
Thiol-containing peptide (e.g., glutathione)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve the 2-iodoethyl-triazole-linked neoglycoconjugate (1.0 eq) and the thiol-containing peptide (1.5 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution to act as a base.
-
Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, precipitate the crude product by adding cold diethyl ether.
-
Centrifuge the mixture and decant the supernatant.
-
Wash the pellet with cold diethyl ether.
-
Purify the final neoglycoconjugate by preparative HPLC.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of a model neoglycoconjugate.
| Step | Reactant 1 | Amount (mmol) | Reactant 2 | Amount (mmol) | Product | Yield (%) | Purity (%) |
| 1 | Protected Monosaccharide | 1.0 | Propargyl Bromide | 1.5 | Propargylated Carbohydrate | 85 | >95 |
| 2 | Propargylated Carbohydrate | 0.85 | This compound | 1.02 | 2-Iodoethyl-triazole Neoglycoconjugate | 90 | >95 |
| 3 | 2-Iodoethyl-triazole Neoglycoconjugate | 0.76 | Thiol-Peptide | 1.14 | Peptide-Neoglycoconjugate | 75 | >98 (by HPLC) |
Visualizations
Experimental Workflow
Application Notes and Protocols for Click Chemistry Reactions with 1-Azido-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental setups for conducting click chemistry reactions using 1-Azido-2-iodoethane. This versatile reagent can participate in both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, offering a flexible approach for the synthesis of novel 1,2,3-triazole derivatives. The resulting iodinated triazoles are valuable intermediates for further functionalization.[1]
Introduction to Click Chemistry with this compound
Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The most prominent example is the azide-alkyne cycloaddition, which forms a stable triazole ring. This compound is a valuable building block in this context due to its bifunctional nature. The azido group participates in the click reaction, while the iodo group can be used for subsequent modifications.
There are two primary methods for conducting click chemistry with this compound:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to promote the reaction between a terminal alkyne and an azide. It is a highly efficient and widely used method.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that employs a strained cyclooctyne. The ring strain of the cyclooctyne is sufficient to drive the reaction forward without the need for a metal catalyst, making it ideal for biological applications where copper toxicity is a concern.[2][3]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with a Terminal Alkyne
This protocol describes a general procedure for the CuAAC reaction of this compound with a generic terminal alkyne.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene, Propargyl alcohol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a stabilizing ligand)
-
Solvent: A mixture of tert-Butanol and water (1:1) or other suitable solvents like THF, DMF, or DMSO.[4]
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply (optional, for sensitive substrates)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography setup (if required for purification)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the terminal alkyne (1.0 eq). Dissolve it in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).
-
Addition of Azide: Add this compound (1.1 eq) to the reaction mixture.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water. If using a ligand, pre-mix the CuSO₄ solution with THPTA (0.1 eq).
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution (or the pre-mixed copper/ligand solution).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as DCM or EtOAc (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Quantitative Data (Representative):
| Alkyne | Catalyst Loading (mol%) | Ligand | Solvent | Time (h) | Yield (%) |
| Phenylacetylene | 10 | None | t-BuOH/H₂O | 2 | 85-95 |
| Propargyl alcohol | 10 | THPTA | H₂O | 1 | >90 |
| 4-Ethynyltoluene | 5 | None | DMF | 3 | 88 |
Note: These are representative values. Optimal conditions may vary depending on the specific alkyne substrate.
References
- 1. This compound | 42059-30-3 | Benchchem [benchchem.com]
- 2. Strain-promoted azide-alkyne cycloaddition with ruthenium(II)-azido complexes. | Semantic Scholar [semanticscholar.org]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
Application Notes & Protocols: 1-Azido-2-iodoethane as a Heterobifunctional Crosslinker for Studying Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 1-azido-2-iodoethane as a versatile, heterobifunctional crosslinking agent to investigate protein-protein interactions (PPIs). This reagent is particularly useful for a two-step crosslinking strategy, enabling the covalent capture of transient or weak interactions for subsequent analysis by mass spectrometry and other biochemical methods.
Introduction
This compound is a powerful tool in chemical biology and proteomics for elucidating protein-protein interactions. Its heterobifunctional nature, possessing both an iodo group and a photoreactive azido group, allows for a sequential and controlled crosslinking process. The iodo group acts as an alkylating agent, primarily targeting nucleophilic residues such as cysteine, while the azido group can be photoactivated by UV light to form a highly reactive nitrene that covalently binds to nearby amino acids in an interacting protein.[1][2][3] This two-stage approach minimizes random crosslinking and allows for the specific labeling of a "bait" protein before capturing its "prey" interaction partners.
Principle of Operation
The study of protein-protein interactions using this compound follows a two-step experimental workflow:
Step 1: Alkylation (in the dark) The iodo- end of the crosslinker reacts with nucleophilic amino acid residues, most notably the sulfhydryl group of cysteine, on the purified "bait" protein. This reaction forms a stable covalent bond, tethering the photoreactive azido-moiety to the bait protein.
Step 2: Photo-Crosslinking After removal of the excess, unreacted this compound, the azido-labeled bait protein is incubated with its potential interacting partners (the "prey" proteins), either in a purified system or in a complex cellular lysate. Subsequent exposure to UV light activates the azido group, generating a nitrene intermediate that rapidly and non-selectively inserts into C-H, N-H, or O-H bonds of adjacent amino acids on the interacting prey protein, thus forming a stable covalent crosslink.[1][3]
Key Advantages
-
Controlled, Two-Step Process: Allows for specific labeling of the bait protein before initiating the crosslinking to the prey protein.
-
Capture of Transient Interactions: The rapid, photo-initiated crosslinking can trap weak or transient protein-protein interactions that are often missed by other methods.
-
Versatility: The non-specific nature of the photo-activated nitrene allows for crosslinking to any nearby amino acid residue on the interacting protein.
-
Compatibility with Mass Spectrometry: The resulting crosslinked peptides can be identified by mass spectrometry to map the interaction interface.[2][4][5]
Experimental Protocols
Protocol 1: Two-Step Crosslinking of Purified Proteins
This protocol describes the crosslinking of a purified "bait" protein with a purified "prey" protein.
Materials:
-
Purified "bait" protein with at least one reactive cysteine residue.
-
Purified "prey" protein.
-
This compound solution (10 mM in DMSO, prepare fresh).
-
Alkylation Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5-8.0.
-
Quenching Solution: 1 M DTT.
-
Dialysis or desalting columns.
-
Interaction Buffer: Buffer composition optimal for the protein-protein interaction being studied (e.g., PBS, Tris-HCl).
-
UV lamp (350-365 nm).
Procedure:
Step 1: Alkylation of the Bait Protein (in the dark)
-
Prepare the bait protein at a concentration of 1-5 mg/mL in Alkylation Buffer.
-
Add the 10 mM this compound solution to the bait protein solution to a final concentration of 100-500 µM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM and incubate for 15 minutes.
-
Remove excess, unreacted this compound and quenching reagent by dialysis against the Interaction Buffer or by using a desalting column.
Step 2: Photo-Crosslinking with the Prey Protein
-
Mix the azido-labeled bait protein with the prey protein in a suitable molar ratio (e.g., 1:1 or 1:2) in the Interaction Buffer.
-
Incubate the mixture for 30-60 minutes at the optimal temperature for the interaction to occur.
-
Transfer the protein mixture to a UV-transparent plate or cuvette.
-
Irradiate the sample with UV light (350-365 nm) on ice for 10-30 minutes. The optimal irradiation time and distance from the UV source should be empirically determined.[6]
-
The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: In Situ Crosslinking in Cell Lysate
This protocol is designed to capture interactions of a bait protein within a complex mixture, such as a cell lysate.
Materials:
-
Azido-labeled bait protein (prepared as in Protocol 1, Step 1).
-
Cell lysate prepared in a suitable lysis buffer (non-denaturing, without high concentrations of nucleophiles).
-
UV lamp (350-365 nm).
-
Affinity purification reagents for the bait protein (e.g., antibody-conjugated beads).
Procedure:
-
Add the purified, azido-labeled bait protein to the cell lysate.
-
Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow for interaction with endogenous proteins.
-
Irradiate the lysate with UV light (350-365 nm) on ice for 10-30 minutes.
-
Proceed with affinity purification of the bait protein to isolate the crosslinked complexes.
-
Elute the captured proteins and analyze the eluate by SDS-PAGE and mass spectrometry to identify the interacting partners.
Data Presentation
The following tables represent hypothetical quantitative data obtained from experiments using this compound.
Table 1: Optimization of this compound Concentration for Bait Protein Labeling
| Bait Protein | Crosslinker Concentration (µM) | Labeling Efficiency (%) |
| Protein A | 50 | 35 |
| Protein A | 100 | 68 |
| Protein A | 250 | 85 |
| Protein A | 500 | 92 |
Table 2: Mass Spectrometry Identification of Crosslinked Peptides
| Bait Protein | Prey Protein | Crosslinked Peptide from Bait | Crosslinked Peptide from Prey |
| Kinase X | Substrate Y | K-C -V-L-R | G-A-F -T-Y |
| Receptor Z | Ligand W | T-M-C -S-P | I-L-V -G-H |
(Note: Bold letters indicate the crosslinked amino acid residues)
Visualizations
Diagram 1: Chemical Structure and Reaction Scheme of this compound
Caption: Reaction scheme of this compound crosslinking.
Diagram 2: Experimental Workflow for Protein-Protein Interaction Study
References
- 1. Isotopically-coded short-range hetero-bifunctional photo-reactive crosslinkers for studying protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: 1-Azido-2-iodoethane Click Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-azido-2-iodoethane in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the click reaction of this compound, leading to low yields or the formation of unexpected side products.
Problem 1: Low or No Yield of the Desired 1-(2-iodoethyl)-1,2,3-triazole Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has proceeded for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.[1] - Catalyst Activity: Use a freshly prepared or properly stored copper(I) catalyst. If using a copper(II) salt with a reducing agent (e.g., sodium ascorbate), ensure the reducing agent is not degraded.[1][2] - Ligand Issues: The use of a suitable ligand, such as TBTA or THPTA, can stabilize the copper(I) catalyst and accelerate the reaction.[1] |
| Degradation of this compound | - Storage: Store this compound in a cool, dark place to prevent decomposition. - Purity: Use freshly prepared or purified this compound for the best results. |
| Presence of Inhibitors | - Oxygen: While not always strictly necessary, deoxygenating the reaction mixture can prevent the oxidation of the copper(I) catalyst, which can inhibit the reaction.[2] - Other Impurities: Ensure all reagents and solvents are of high purity and free from impurities that could interfere with the catalyst. |
Problem 2: Formation of a Major Side Product with a Lower Molecular Weight
This is often indicative of the elimination of hydrogen iodide (HI) from this compound to form vinyl azide, which then participates in the click reaction.
| Possible Cause | Suggested Solution |
| Presence of Base | The E2 elimination of HI is a base-mediated process. The presence of even catalytic amounts of a base can promote the formation of vinyl azide. - Amine Ligands: While many click reactions use amine-based ligands, in the case of this compound, these can act as bases. Consider using a non-basic ligand or minimizing the amount of amine ligand used. - pH Control: If the reaction is performed in a buffered system, ensure the pH is neutral or slightly acidic to disfavor elimination.[3] |
| Elevated Temperature | Higher reaction temperatures can favor elimination reactions. Conduct the reaction at room temperature or below if possible. |
Problem 3: Formation of Polymeric Material or an Insoluble Precipitate
This may be due to the polymerization of vinyl azide, a potential side product.
| Possible Cause | Suggested Solution |
| High Concentration of Vinyl Azide | If conditions favor the formation of vinyl azide (see Problem 2), it can polymerize, especially in the presence of a copper catalyst. - Minimize Elimination: Follow the suggestions in Problem 2 to reduce the formation of vinyl azide. - Control Reactant Concentrations: Using lower concentrations of reactants may disfavor polymerization. |
Problem 4: Discoloration of the Reaction Mixture (e.g., turning green or black)
This can indicate issues with the copper catalyst.
| Possible Cause | Suggested Solution |
| Oxidation of Copper(I) to Copper(II) | Copper(I) is susceptible to oxidation by air, which can lead to a green or blue coloration from Cu(II) species and deactivate the catalyst. - Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Reducing Agent: If using a Cu(II) precatalyst, ensure a sufficient excess of the reducing agent is present throughout the reaction.[2] |
| Formation of Copper Iodide (CuI) | The iodide from this compound can react with the copper catalyst. While CuI is often used as a catalyst itself, uncontrolled precipitation can affect catalytic activity. The formation of a well-defined copper(I)-iodide complex can be beneficial.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the click reaction of this compound?
A1: The most likely significant side product arises from the base-mediated elimination of hydrogen iodide (HI) from this compound to form vinyl azide. This vinyl azide can then undergo a click reaction with the alkyne to yield a 1-vinyl-1,2,3-triazole, which has a different molecular weight than the desired 1-(2-iodoethyl)-1,2,3-triazole.[5]
Q2: How can I prevent the formation of vinyl azide?
A2: To minimize the formation of vinyl azide, it is crucial to control the basicity of the reaction medium. Avoid using basic amine ligands if possible, or use them in catalytic amounts. Maintaining a neutral or slightly acidic pH is also recommended. Additionally, conducting the reaction at lower temperatures can disfavor the elimination reaction.
Q3: Can the iodide in this compound interfere with the copper catalyst?
A3: Yes, the iodide can interact with the copper(I) catalyst. This can lead to the formation of copper(I) iodide species. While copper(I) iodide is a competent catalyst for click chemistry, its in-situ formation in an uncontrolled manner might affect the reaction kinetics. In some cases, the formation of specific copper(I)-iodide complexes with ligands can be advantageous for the reaction.[4]
Q4: Is it possible for the vinyl azide side product to polymerize?
A4: Yes, vinyl azide is a reactive monomer that can undergo polymerization, especially in the presence of transition metal catalysts like copper. If significant elimination to vinyl azide occurs, polymerization can lead to the formation of insoluble materials and reduce the yield of the desired triazole product.
Q5: What is a general recommended protocol for the click reaction of this compound?
A5: A general starting protocol would involve reacting this compound with the desired terminal alkyne in a 1:1 molar ratio in a suitable solvent like THF or a mixture of t-butanol and water. A copper(I) source, such as copper(I) iodide or a mixture of copper(II) sulfate and a reducing agent like sodium ascorbate, should be used in catalytic amounts (e.g., 1-5 mol%). To minimize side reactions, it is advisable to avoid strongly basic conditions and to conduct the reaction at room temperature. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
Procedure:
-
In a reaction vessel, dissolve the terminal alkyne (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in deionized water.
-
To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-(2-iodoethyl)-1,2,3-triazole.
Visualizations
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Vinyl azides in organic synthesis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Multistep flow synthesis of vinyl azides and their use in the copper-catalyzed Huisgen-type cycloaddition under inductive-heating conditions [beilstein-journals.org]
How to improve the yield of 1-Azido-2-iodoethane conjugations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of conjugations involving 1-Azido-2-iodoethane. The primary application of this bifunctional linker is anticipated to be through the azide group in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3]
Troubleshooting Guide
Low or no product yield is a common issue in bioconjugation reactions. This guide addresses potential causes and solutions for improving the efficiency of your this compound conjugations.
| Problem | Potential Cause | Recommended Solution |
| No or Low Product Yield | Inaccessible alkyne or azide groups | For biomolecules like proteins or oligonucleotides, the reactive group may be buried within the folded structure.[4][5] Perform the reaction in denaturing or solvating conditions, such as using DMSO as a co-solvent.[4][5] |
| Ineffective copper(I) catalyst | The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state.[6][7] Ensure fresh reducing agent (e.g., sodium ascorbate) is used in sufficient excess (typically 3- to 10-fold).[6][8] Prepare the Cu(I) catalyst in situ from a Cu(II) source like CuSO4 and a reducing agent.[9] | |
| Interference from other functional groups | Thiols can bind to the copper catalyst, inhibiting the reaction.[4] If your biomolecule contains free thiols, consider using a copper-coordinating ligand to protect the catalyst. The use of excess copper or sacrificial metals like Zn(II) or Ni(II) can also be beneficial.[4] | |
| Suboptimal reaction buffer | Buffers containing high concentrations of chloride ions (>0.2 M) can compete for copper binding.[4][5] Tris buffers can also slow down the reaction due to copper binding.[4][5] Phosphate, acetate, HEPES, or MOPS buffers are generally suitable.[5] | |
| Degradation of reagents | Azides can be sensitive to prolonged storage and certain reaction conditions. Ensure the purity of your this compound and alkyne-containing molecule. | |
| Reaction Reproducibility Issues | Inconsistent reagent quality or preparation | Use high-purity reagents and follow a consistent protocol for preparing stock solutions.[10] The order of reagent addition can be critical; a common practice is to add the copper catalyst to the mixture of azide and alkyne last, after the reducing agent.[10] |
| Oxygen contamination | Dissolved oxygen can lead to the oxidative coupling of terminal alkynes, a common side reaction.[7] Degassing the reaction mixture before adding the copper catalyst is recommended.[11] | |
| Presence of Side Products | Oxidative homocoupling of alkynes | This side reaction can be minimized by ensuring an oxygen-free environment and using a copper-stabilizing ligand.[7] |
| Formation of iodotriazoles | Iodide ions can be good ligands for Cu(I) and may interfere with the reaction, in some cases leading to the formation of iodotriazoles.[5] Using a stabilizing ligand for the copper catalyst can help mitigate this. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this compound conjugations?
A1: The choice of solvent depends on the solubility of your substrates. Aqueous buffers like phosphate, acetate, HEPES, or MOPS are commonly used for biomolecule conjugations.[5] For less soluble molecules, co-solvents such as DMSO or THF can be employed to improve solubility and accessibility of the reactive groups.[4][5]
Q2: Which copper source and ligand should I use for the best yield?
A2: Copper(II) sulfate (CuSO4) combined with a reducing agent like sodium ascorbate is a common and convenient source of the active Cu(I) catalyst.[9] The use of a chelating ligand is highly recommended to stabilize the Cu(I) oxidation state and accelerate the reaction.[7] For aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are excellent choices as they also help to reduce the cytotoxicity of copper.[8][9]
Q3: What are the recommended stoichiometric ratios of reactants?
A3: For optimal results, a slight excess of one of the reactants is often used. For bioconjugation, it is common to use an excess of the smaller molecule (in this case, likely the this compound or the alkyne partner) to drive the reaction to completion. A 2-fold or higher excess of the azide- or alkyne-containing small molecule with respect to the functional groups on the biomolecule is a good starting point.[4]
Q4: How can I monitor the progress of my conjugation reaction?
A4: The progress of the reaction can be monitored by various analytical techniques. For small molecules, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are suitable. For larger biomolecules, techniques like Mass Spectrometry (to observe the mass shift upon conjugation), SDS-PAGE (to visualize the change in molecular weight of a protein), or fluorescence-based methods (if one of the components is fluorescently labeled) can be used.
Q5: What is the best way to purify the final conjugate?
A5: The purification method depends on the nature of your product. For small molecules, silica gel column chromatography is often effective. For biomolecules like proteins or oligonucleotides, size-exclusion chromatography (SEC) or affinity chromatography can be used to remove unreacted small molecules and reagents.[8] If your biomolecule has a specific tag, affinity purification can be a highly effective method.
Experimental Protocols
General Protocol for CuAAC Conjugation of this compound to an Alkyne-Modified Biomolecule
This protocol provides a general starting point. Optimization of concentrations and reaction times may be necessary for specific applications.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 100 mM in water)
-
THPTA ligand stock solution (e.g., 200 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS)
-
DMSO (if needed for solubility)
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration.
-
Prepare a stock solution of this compound in DMSO or the reaction buffer.
-
-
Catalyst Premix:
-
Conjugation Reaction:
-
In the main reaction tube, combine the alkyne-modified biomolecule and the this compound solution (typically in a 1:4 to 1:10 molar ratio of biomolecule to azide).
-
Add the premixed copper/ligand complex to the reaction mixture. The final copper concentration can range from 0.05 to 0.25 mM.[4]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically to a final concentration of 5 mM).[4]
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.[8]
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or affinity chromatography to remove excess reagents.[8]
-
Visualizations
Experimental Workflow for CuAAC Conjugation
Caption: A typical workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Troubleshooting Logic for Low Conjugation Yield
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Azide - Wikipedia [en.wikipedia.org]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. lumiprobe.com [lumiprobe.com]
Troubleshooting low efficiency in protein labeling with 1-Azido-2-iodoethane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers experiencing low efficiency in protein labeling experiments using 1-Azido-2-iodoethane.
Troubleshooting Guide: Low Labeling Efficiency
Low labeling efficiency is a common issue in bioconjugation reactions. This guide provides a step-by-step approach to identify and resolve the root cause of suboptimal labeling with this compound.
dot
Caption: Troubleshooting workflow for low protein labeling efficiency.
Frequently Asked Questions (FAQs)
Reaction Chemistry
Q1: What is the chemical reaction for labeling a protein with this compound?
A1: The labeling reaction is a nucleophilic substitution (SN2) where a nucleophilic amino acid residue on the protein attacks the carbon atom bearing the iodine, displacing the iodide leaving group. The primary target for this reaction is the sulfhydryl group (-SH) of a cysteine residue. For the reaction to be efficient, the cysteine needs to be in its deprotonated, more nucleophilic thiolate form (-S⁻).
dot
Caption: Reaction mechanism of this compound with a cysteine residue.
Q2: Which amino acid residues can react with this compound?
A2: While cysteine is the primary target due to the high nucleophilicity of the thiolate anion, other amino acid side chains can also react, especially under non-optimal conditions. These potential side reactions can contribute to lower specificity and heterogeneous labeling.
| Amino Acid | Reactive Group | Relative Reactivity | Conditions Favoring Reaction |
| Cysteine | Thiol (-SH) | Very High | pH 7.5 - 8.5 |
| Lysine | ε-Amino (-NH₂) | Low | pH > 9 |
| Histidine | Imidazole | Low | Neutral to slightly basic pH |
| Methionine | Thioether (-S-CH₃) | Very Low | Generally unreactive under native conditions |
| N-terminus | α-Amino (-NH₂) | Low | pH > 8 |
Q3: Why is the pH of the reaction buffer important?
A3: The pH of the reaction buffer is critical because it determines the protonation state of the target amino acid residues. The primary target, the cysteine sulfhydryl group, has a pKa typically around 8.3. For efficient labeling, the pH should be maintained slightly below or at the pKa to ensure a sufficient concentration of the highly reactive thiolate anion (-S⁻). At acidic pH, the thiol group is protonated (-SH) and is a much weaker nucleophile, leading to significantly lower reaction rates.
dot
Caption: Influence of pH on labeling efficiency and specificity.
Experimental Protocol
Q4: What is a good starting protocol for labeling my protein with this compound?
A4: The following is a general protocol that can be optimized for your specific protein.
General Protein Labeling Protocol
-
Protein Preparation:
-
Dissolve or dialyze your purified protein into a suitable reaction buffer (e.g., 50 mM HEPES or phosphate buffer, pH 7.5-8.0, containing 150 mM NaCl).
-
If your protein has disulfide bonds that need to be labeled, include a reducing agent like DTT (1-5 mM) or TCEP (0.5-1 mM) and incubate for 1 hour at room temperature. Crucially, the reducing agent must be removed before adding the iodo-reagent , as it will react with it. This can be done using a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL (or approximately 20-200 µM).
-
-
Reagent Preparation:
-
Prepare a 10-100 mM stock solution of this compound in a dry, water-miscible organic solvent like DMSO or DMF. Prepare this solution fresh before each use.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or DTT, to a final concentration of 10-50 mM to scavenge any unreacted this compound.
-
-
Purification:
-
Remove the excess labeling reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.
-
| Parameter | Recommended Range | Notes |
| Protein Concentration | 20 - 200 µM | Higher concentrations can improve reaction kinetics. |
| Reagent Molar Excess | 10 - 20 fold | May need optimization for your specific protein. |
| pH | 7.5 - 8.5 | Critical for cysteine reactivity. |
| Temperature | 4 - 25 °C | Lower temperatures can reduce side reactions. |
| Incubation Time | 1 - 12 hours | Dependent on temperature and protein reactivity. |
| Reducing Agent | TCEP or DTT | Must be removed before adding the labeling reagent. |
Q5: How can I confirm that my protein is labeled?
A5: Several methods can be used to confirm and quantify protein labeling:
-
Mass Spectrometry (MS): This is the most definitive method. By analyzing the intact protein or digested peptides, you can determine the exact mass increase corresponding to the addition of the azido-ethyl group (C₂H₄N₃, mass shift of +84.04 Da) and identify the specific sites of modification.
-
Click Chemistry and Gel Electrophoresis: The introduced azide group can be reacted with an alkyne-functionalized fluorescent dye or biotin via a copper-catalyzed or copper-free click reaction. The labeled protein can then be visualized by in-gel fluorescence scanning or by western blot using streptavidin-HRP.
-
UV-Vis Spectroscopy: If your labeling reagent has a chromophore, you can use UV-Vis to quantify the degree of labeling. This is not directly applicable to this compound itself but can be used after a click reaction with a dye.
Troubleshooting Specific Issues
Q6: I see no labeling at all. What should I check first?
A6: If there is a complete lack of labeling, consider these critical points:
-
Reagent Integrity: this compound can degrade, especially if exposed to moisture or light. Use a fresh vial or a freshly prepared solution.
-
Presence of Thiols in the Buffer: Ensure that no reducing agents (like DTT or 2-mercaptoethanol) or other thiol-containing compounds are present in your reaction buffer, as they will compete with your protein for the labeling reagent.
-
Cysteine Accessibility: The target cysteine residue(s) may be buried within the protein's structure or involved in a disulfide bond. Try performing the reaction under denaturing conditions (e.g., with 2-6 M urea or guanidinium chloride) to expose the cysteine residues. Remember to first reduce any disulfide bonds if those are the intended targets.
Q7: My labeling efficiency is low, but not zero. How can I improve it?
A7: To improve partial labeling, you can systematically optimize the reaction conditions:
-
Increase the Molar Excess of the Reagent: Try increasing the molar excess of this compound in increments (e.g., 30x, 50x).
-
Increase the Reaction Time or Temperature: Extend the incubation time or increase the temperature (e.g., to 37°C for a shorter period).
-
Adjust the pH: Carefully increase the pH of your reaction buffer towards 8.5 to maximize the concentration of the thiolate anion. Be mindful that higher pH can also increase the rate of side reactions.
Q8: I am observing protein precipitation during the labeling reaction. What can I do?
A8: Protein precipitation can be caused by the addition of the organic solvent from the reagent stock or by modification of residues that are critical for solubility.
-
Reduce the Amount of Organic Solvent: Use a more concentrated stock solution of this compound to minimize the final percentage of DMSO or DMF in the reaction mixture (aim for <5% v/v).
-
Optimize Labeling Conditions: Try labeling at a lower temperature (4°C) or for a shorter duration to minimize protein unfolding and aggregation.
-
Include Solubility-Enhancing Additives: In some cases, adding non-ionic detergents (e.g., 0.01% Tween-20) or other stabilizing agents can help maintain protein solubility.
Technical Support Center: Purification of Bioconjugates made with 1-Azido-2-iodoethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bioconjugates synthesized using 1-Azido-2-iodoethane.
Diagram: Bioconjugation and Purification Workflow
Caption: Workflow for creating and purifying bioconjugates using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound used for in bioconjugation?
This compound is a hetero-bifunctional crosslinker. It is used to introduce an azide functional group onto a biomolecule, such as a protein or antibody. The iodo- group reacts with nucleophilic residues on the biomolecule, primarily the sulfhydryl group of cysteine residues, forming a stable thioether bond. The azide group is then available for subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate another molecule that has an alkyne group.
Q2: What are the main impurities I should expect in my crude bioconjugate mixture?
Your crude mixture will likely contain:
-
Desired Bioconjugate: The final product where your biomolecule is successfully linked to the alkyne-tagged molecule.
-
Unreacted Azide-Modified Biomolecule: Biomolecules that were successfully modified with the azide group but did not react in the click chemistry step.
-
Unmodified Biomolecule: Starting biomolecules that did not react with this compound.
-
Excess Reagents: Unreacted this compound, unreacted alkyne-tagged molecule, and catalysts or reagents from the click chemistry step (e.g., copper, ligands, reducing agents for CuAAC).
-
Side Products: Potential byproducts from the modification or conjugation steps.
Q3: Which purification method is best for my bioconjugate?
The best method depends on the properties of your bioconjugate and the impurities you need to remove.
-
Size Exclusion Chromatography (SEC): Ideal for separating the larger bioconjugate from smaller molecules like excess reagents and linkers. It is a good final "polishing" step.[1][2][3][4]
-
Ion-Exchange Chromatography (IEX): Useful if your bioconjugate has a different net charge compared to the unreacted biomolecule. The modification can alter the isoelectric point (pI) of the protein.[5][6]
-
Affinity Chromatography (AC): A good option if your biomolecule or the conjugated partner has a specific affinity tag (e.g., His-tag, GST-tag) or if you have an antibody that can bind to your target.[6][7]
-
Hydrophobic Interaction Chromatography (HIC): Can be effective as the conjugation of a small molecule may alter the hydrophobicity of the biomolecule.[8]
Q4: How can I remove the copper catalyst after a CuAAC reaction?
Residual copper can be toxic to cells and can cause oxidative damage to your bioconjugate.[9] It can be removed using:
-
Chelating agents: Adding EDTA to the reaction mixture can sequester the copper ions.[9]
-
Copper-chelating resins: These resins can specifically bind and remove copper from the solution.[9]
-
Chromatography: Methods like SEC will separate the large bioconjugate from the small copper ions and their chelates.
Troubleshooting Guides
Diagram: Troubleshooting Low Yield and Purity
Caption: A decision tree for troubleshooting common issues in bioconjugate purification.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Purified Bioconjugate | Incomplete initial azide modification. | Optimize the reaction conditions for the this compound step. This may include increasing the molar excess of the reagent, adjusting the pH of the reaction buffer (iodoacetyl reactions are typically more efficient at slightly alkaline pH, e.g., 7.5-8.5), and increasing the reaction time or temperature. |
| Inefficient click chemistry reaction. | Ensure the freshness and activity of the catalyst (for CuAAC). Optimize the concentrations of the azide-modified biomolecule and the alkyne-tagged molecule. For CuAAC, ensure the reducing agent (e.g., sodium ascorbate) is fresh and in sufficient excess.[10] | |
| Loss of product during purification steps. | Use low-protein-binding tubes and membranes to minimize non-specific adsorption. Optimize buffer conditions to prevent precipitation. Carefully collect and analyze fractions to avoid discarding the product.[11][12] | |
| Protein degradation. | Add protease inhibitors to your buffers, especially during cell lysis and initial purification steps. Keep samples cold to minimize enzymatic activity.[12] | |
| Low Purity: Presence of Unreacted Biomolecule | Similar properties of the bioconjugate and the unreacted biomolecule. | If SEC is not providing sufficient separation, try a technique that separates based on properties other than size. IEX can be effective if the modification alters the protein's pI. HIC can be used if the conjugation changes the protein's hydrophobicity.[5][8] |
| Co-elution during chromatography. | Optimize the elution gradient in IEX or HIC to improve resolution between the desired product and the unreacted starting material. For SEC, ensure the column has the appropriate separation range for your molecules. | |
| Low Purity: Presence of Excess Small Molecules | Inefficient removal of unreacted linkers, catalysts, etc. | Use a desalting column or dialysis/ultrafiltration with an appropriate molecular weight cutoff (MWCO) to remove small molecules. SEC is also highly effective for this purpose.[2][4] |
| Insufficient buffer exchange. | When using dialysis or ultrafiltration, ensure a sufficient volume of buffer and an adequate number of buffer changes to effectively reduce the concentration of small molecule impurities.[13][14] | |
| Presence of Aggregates in the Final Product | Hydrophobic nature of the conjugated molecule. | The addition of a small molecule can increase the hydrophobicity of the bioconjugate, leading to aggregation. Perform SEC to separate monomers from aggregates.[1] |
| Harsh elution conditions. | Elution buffers with very low or high pH, or high concentrations of denaturants, can cause protein aggregation. If possible, use milder elution conditions.[15] | |
| Freeze-thaw cycles. | Repeated freezing and thawing can lead to aggregation. Store the purified bioconjugate in aliquots at -80°C to minimize freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes typical performance metrics for common bioconjugate purification techniques. Actual results will vary depending on the specific bioconjugate and process conditions.
| Purification Method | Typical Recovery (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | 80-95% | >95% (for removing small molecules and aggregates) | Mild conditions, effective for removing aggregates and small molecules, good for buffer exchange.[3][4] | Can lead to sample dilution, lower resolution for molecules of similar size.[16] |
| Ion-Exchange Chromatography (IEX) | 70-90% | Variable (depends on charge difference) | High binding capacity, can separate molecules with small charge differences, cost-effective.[7] | Requires optimization of pH and salt concentration, may not be suitable if there is no charge difference. |
| Affinity Chromatography (AC) | 60-85% | >98% | High specificity, can achieve high purity in a single step.[7] | Can be expensive due to specific ligands, harsh elution conditions may denature the protein.[7] |
| Hydrophobic Interaction Chromatography (HIC) | 60-80% | Variable (depends on hydrophobicity change) | Can separate based on hydrophobicity, often used after IEX. | Can have lower recovery due to strong binding, may require organic solvents that can affect protein stability.[15] |
Experimental Protocols
Protocol 1: Purification of Bioconjugates using Size Exclusion Chromatography (SEC)
This protocol is designed to separate the bioconjugate from unreacted small molecules and to remove aggregates.
Materials:
-
SEC column with an appropriate molecular weight range for the bioconjugate.
-
Chromatography system (e.g., FPLC).
-
Purification buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
0.22 µm filter for buffer and sample.
-
Low-protein-binding collection tubes.
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of filtered and degassed purification buffer at the desired flow rate (e.g., 1 mL/min for a standard analytical column).
-
Sample Preparation: Centrifuge the crude bioconjugate mixture at >10,000 x g for 10 minutes to remove any precipitated material. Filter the supernatant through a 0.22 µm filter.
-
Sample Injection: Inject the prepared sample onto the column. The sample volume should ideally be less than 2% of the total column volume for optimal resolution.[3]
-
Elution: Elute the sample with the purification buffer at a constant flow rate. Monitor the elution profile using UV absorbance at 280 nm.
-
Fraction Collection: Collect fractions corresponding to the different peaks. The bioconjugate, being the largest molecule, should elute first, followed by the unreacted biomolecule (if there's a size difference), and finally the small molecule reagents.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or HPLC to confirm the purity of the bioconjugate.
Protocol 2: Purification of Bioconjugates using Ion-Exchange Chromatography (IEX)
This protocol is suitable when the bioconjugate has a different net charge from the unreacted biomolecule.
Materials:
-
Anion or cation exchange column.
-
Chromatography system.
-
Binding Buffer (low ionic strength, e.g., 20 mM Tris, pH 8.0 for anion exchange).
-
Elution Buffer (high ionic strength, e.g., 20 mM Tris, 1 M NaCl, pH 8.0 for anion exchange).
-
0.22 µm filters.
-
Collection tubes.
Methodology:
-
Column Equilibration: Equilibrate the IEX column with at least five column volumes of binding buffer.
-
Sample Preparation: Exchange the buffer of the crude bioconjugate mixture into the binding buffer using a desalting column or dialysis. Filter the sample through a 0.22 µm filter.
-
Sample Loading: Load the prepared sample onto the column at a low flow rate to ensure efficient binding.
-
Wash: Wash the column with several column volumes of binding buffer to remove any unbound molecules.
-
Elution: Elute the bound molecules using a linear gradient of increasing salt concentration (from 0% to 100% elution buffer over 20-30 column volumes). Alternatively, a step gradient can be used.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the fractions by SDS-PAGE and/or HPLC to identify the fractions containing the pure bioconjugate.
Protocol 3: Purification using Affinity Chromatography (AC)
This protocol is applicable if the biomolecule or the conjugated partner has an affinity tag.
Materials:
-
Affinity chromatography column specific to the tag (e.g., Ni-NTA for His-tag, Glutathione for GST-tag).
-
Chromatography system or syringe.
-
Binding/Wash Buffer (specific to the affinity system).
-
Elution Buffer (containing a competing agent, e.g., imidazole for His-tag, reduced glutathione for GST-tag).
-
0.22 µm filters.
-
Collection tubes.
Methodology:
-
Column Equilibration: Equilibrate the affinity column with binding buffer.
-
Sample Preparation: Ensure the crude bioconjugate sample is in a buffer compatible with binding to the affinity resin. Filter the sample if necessary.
-
Sample Loading: Load the sample onto the column.
-
Wash: Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bioconjugate using the elution buffer.
-
Fraction Collection: Collect the eluted fractions.
-
Analysis and Buffer Exchange: Analyze the purity of the collected fractions. The elution buffer may need to be exchanged for a suitable storage buffer using SEC or dialysis.
References
- 1. Protein Purification Size Exclusion Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Antibody purification | Abcam [abcam.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. ymc.eu [ymc.eu]
- 6. What is the difference between ion exchange chromatography and affinity chromatography? | AAT Bioquest [aatbio.com]
- 7. Affinity Chromatography vs Ion Exchange: Choosing the Right Method [synapse.patsnap.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. neb.com [neb.com]
- 12. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 13. fortislife.com [fortislife.com]
- 14. nanocomposix.com [nanocomposix.com]
- 15. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Affinity Chromatography vs Size Exclusion Chromatography: Selecting the Best Protein Purification Method | Lab Manager [labmanager.com]
Technical Support Center: Optimizing Copper-Catalyzed Reactions of 1-Azido-2-iodoethane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing copper catalyst concentration in reactions involving 1-Azido-2-iodoethane.
Troubleshooting Guide
This guide addresses common issues encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inhibition by Iodide: The substrate, this compound, can release iodide ions, which are known to be potent inhibitors of the copper catalyst.[1] | - Increase the concentration of the copper catalyst and the accelerating ligand. - Consider using a copper source less susceptible to halide inhibition, such as copper(I) bromide or copper(II) sulfate with an appropriate reducing agent, rather than copper(I) iodide.[2] - The use of specific ligands can help mitigate the inhibitory effects of halides.[1] |
| Inactive Copper Catalyst (Oxidation): The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use a reducing agent, such as sodium ascorbate, to regenerate Cu(I) from any Cu(II) that forms.[2] - A combination of a Cu(II) salt (like CuSO₄) and a reducing agent is a common and effective way to generate the Cu(I) catalyst in situ.[2][3] | |
| Insufficient Catalyst Concentration: For some reactions, particularly those with inhibitory species or dilute reactants, the catalyst concentration may be too low for an efficient reaction. | - Increase the copper catalyst loading in increments (e.g., from 1 mol% to 5 mol%). - For bioconjugation reactions, copper concentrations are typically in the range of 50-100 µM.[3] | |
| Poor Ligand Performance: The choice and concentration of the ligand are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.[2][4] | - Use a ligand known to be effective for CuAAC reactions, such as tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or its water-soluble derivatives. - Ensure the ligand-to-copper ratio is optimized; a common starting point is a 1:1 or 2:1 ratio.[2] | |
| Formation of Side Products | Homocoupling of Alkyne (Glaser Coupling): This can occur if the Cu(I) catalyst is oxidized to Cu(II). | - Maintain a sufficient concentration of the reducing agent (e.g., sodium ascorbate) to keep the copper in the +1 oxidation state. - Ensure rigorous exclusion of oxygen from the reaction mixture. |
| Decomposition of this compound: While generally stable, prolonged reaction times at elevated temperatures could potentially lead to substrate degradation. | - Monitor the reaction progress and aim for the shortest possible reaction time. - If heating is necessary, use the lowest effective temperature. | |
| Inconsistent Reaction Rates | Variability in Reagent Quality: The purity of reactants, especially the alkyne and the copper source, can significantly impact the reaction. | - Use high-purity reagents. - If using a Cu(II) salt with a reducing agent, prepare the reducing agent solution fresh. |
| Presence of Oxygen: Even small amounts of oxygen can affect the concentration of the active Cu(I) catalyst, leading to variable reaction rates. | - Degas all solvents and solutions before use. - Maintain a positive pressure of an inert gas throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of the copper catalyst for reactions with this compound?
A1: The optimal concentration can vary depending on the specific alkyne, solvent, and temperature. However, a good starting point for many CuAAC reactions is 1-5 mol% of a copper(I) source.[5] Due to the potential for iodide inhibition from this compound, you may need to use a concentration at the higher end of this range or further optimize.
Q2: Can I use a Cu(II) salt like copper(II) sulfate (CuSO₄) directly?
A2: No, the active catalytic species is Cu(I). If you use a Cu(II) salt, you must add a reducing agent to the reaction mixture to generate Cu(I) in situ. Sodium ascorbate is the most commonly used reducing agent for this purpose.[3]
Q3: Why is a ligand necessary for the reaction?
A3: A ligand serves several critical functions in the CuAAC reaction. It stabilizes the catalytically active Cu(I) oxidation state, preventing both oxidation to Cu(II) and disproportionation. The ligand also increases the solubility of the copper catalyst and can significantly accelerate the rate of the cycloaddition.[2][4]
Q4: How does the iodide in this compound affect the reaction?
A4: Iodide ions can act as a strong inhibitor of the copper catalyst, likely by coordinating to the copper center and preventing the binding of the azide or alkyne.[1] This can lead to slow or incomplete reactions. To counteract this, it may be necessary to increase the catalyst and ligand concentration.
Q5: What is the best solvent for this reaction?
A5: CuAAC reactions are known for their compatibility with a wide range of solvents. Common choices include THF, DMSO, and aqueous mixtures. The optimal solvent will depend on the solubility of your specific reactants. For reactions involving 1-iodoalkynes, THF has been shown to be an effective solvent.[4]
Q6: My reaction is not working even after trying the troubleshooting steps. What else can I do?
A6: If you continue to experience issues, consider the following:
-
Reagent Purity: Ensure all your reagents, especially the alkyne, are pure.
-
One-Pot Reactions: If the this compound is prepared in situ, be aware that byproducts from the azidation step could interfere with the copper catalyst.
-
Alternative Catalysts: While copper is the standard, other metals like ruthenium can also catalyze azide-alkyne cycloadditions, although they typically yield the 1,5-regioisomer.[2]
Experimental Protocol: Model Reaction with a 1-Iodoalkyne
This protocol is adapted from a study on the copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes and serves as a starting point for optimizing reactions with this compound.[4]
Materials:
-
This compound
-
Terminal alkyne
-
Copper(I) iodide (CuI)
-
Tris((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amine (TTTA) or another suitable ligand
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add CuI (0.05 mmol, 5 mol%) and the ligand (0.05 mmol, 5 mol%).
-
Add anhydrous THF (5 mL).
-
Add the terminal alkyne (1.00 mmol, 1.0 eq).
-
Add this compound (1.00 mmol, 1.0 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by filtering through a short pad of silica gel to remove the copper catalyst, followed by solvent evaporation. Further purification can be achieved by column chromatography if necessary.
Data Presentation: Effect of Copper Source and Ligand on a Model Reaction
The following table summarizes the results from a study on the optimization of the copper-catalyzed reaction between an organic azide and a 1-iodoalkyne. This data can be used as a guide for selecting initial conditions for reactions with this compound.
| Entry | Copper Source (mol%) | Ligand (mol%) | Solvent | Product Yield (%) |
| 1 | CuI (5) | None | THF | No Reaction |
| 2 | CuI (5) | Triethylamine (5) | THF | 65 |
| 3 | CuI (5) | Triethylamine (200) | THF | 95 |
| 4 | Cu(OTf)₂ (5) | Triethylamine (200) | THF | <5 |
| 5 | CuI (5) | TTTA (5) | THF | 98 |
Data adapted from a model reaction between an organic azide and a 1-iodoalkyne.[4] TTTA = Tris((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amine.
Visualizations
Caption: A typical experimental workflow for optimizing the copper-catalyzed reaction.
References
- 1. Halide inhibition of the copper-catalysed azide–alkyne cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: 1-Azido-2-iodoethane Reactions with Thiol-Containing Amino Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 1-azido-2-iodoethane for labeling thiol-containing amino acids such as cysteine and methionine. The information is tailored for researchers, scientists, and drug development professionals to help anticipate and resolve potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with thiol-containing amino acids?
The primary reaction involves the nucleophilic attack of the deprotonated thiol group (thiolate) of a cysteine residue on the carbon atom bearing the iodine. This results in a stable thioether bond, covalently attaching the azido-ethyl group to the amino acid. This is an SN2 (Substitution Nucleophilic Bimolecular) reaction.[1]
Q2: Can this compound react with other amino acids besides cysteine?
Yes, while this compound is primarily used for targeting cysteine residues, side reactions with other amino acids can occur, especially under non-optimal conditions. By analogy with iodoacetamide, a similar alkylating agent, potential off-target amino acids include methionine, histidine, lysine, aspartate, glutamate, and tyrosine.[2][3] The N-terminal alpha-amino group and the C-terminal carboxyl group of peptides and proteins can also be alkylated.[4]
Q3: What are the most common side reactions observed?
The most common side reactions are the alkylation of other nucleophilic amino acid side chains. Methionine is particularly susceptible to alkylation by iodine-containing reagents, which can complicate downstream analysis such as mass spectrometry.[3] Over-alkylation, where multiple sites on a peptide or protein are modified, can also occur if the concentration of this compound is too high.
Q4: How does pH affect the reaction?
The pH of the reaction buffer is a critical parameter. For selective labeling of cysteine, a pH range of 7.0-8.5 is generally recommended. In this range, the cysteine thiol group (pKa ~8.5) is sufficiently deprotonated to its more nucleophilic thiolate form, while the amino groups of lysine (pKa ~10.5) are still protonated and thus less reactive. At higher pH values, the reactivity of other nucleophilic groups increases, leading to more side products. For instance, reaction with tyrosine has been observed at pH 6.8 for similar iodine-containing reagents.[5]
Q5: Is the azide group stable during the alkylation reaction?
The azide functional group is generally stable under the conditions used for alkylation of thiols. It is considered a bioorthogonal functional group, meaning it does not readily react with biological molecules. However, it is important to avoid reducing agents that could potentially reduce the azide.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | - Suboptimal pH: The cysteine thiol is not sufficiently deprotonated. - Reagent Degradation: this compound is sensitive to light and may have degraded. - Disulfide Bond Formation: Cysteine residues may be oxidized and forming disulfide bonds. | - Adjust pH: Ensure the reaction buffer is between pH 7.0 and 8.5. - Use Fresh Reagent: Prepare a fresh stock solution of this compound and protect it from light. - Add a Reducing Agent: Pre-treat the sample with a mild reducing agent like DTT or TCEP to reduce disulfide bonds. Be sure to remove the reducing agent before adding this compound. |
| Non-specific Labeling / Side Products | - High Reagent Concentration: An excess of this compound can lead to off-target reactions. - High pH: A pH above 8.5 increases the reactivity of other nucleophilic amino acids. - Prolonged Reaction Time: Longer reaction times can increase the likelihood of side reactions. | - Optimize Reagent Concentration: Perform a titration experiment to determine the optimal molar excess of the reagent. - Control pH: Maintain the reaction pH within the recommended range of 7.0-8.5. - Optimize Reaction Time: Monitor the reaction progress over time to determine the shortest time required for sufficient labeling of the target cysteine. |
| Unexpected Mass in Mass Spectrometry | - Alkylation of Methionine: The addition of the azido-ethyl group to methionine is a common side reaction.[3] - Double Alkylation: A single amino acid residue may have reacted with two molecules of the reagent. - Modification of other residues: Other amino acids such as histidine or lysine may have been alkylated. | - Optimize Reaction Conditions: Use the recommendations above to increase specificity. - Data Analysis: When analyzing mass spectrometry data, consider the possibility of these side reactions and search for the corresponding mass shifts. |
| Precipitation of Protein/Peptide | - Change in Solubility: Modification of amino acid residues can alter the overall charge and hydrophobicity of the protein or peptide, leading to precipitation. | - Optimize Buffer Conditions: Include solubilizing agents in the reaction buffer, such as mild detergents or organic co-solvents. - Lower Protein/Peptide Concentration: Perform the reaction at a lower concentration. |
Experimental Protocols
General Protocol for Labeling Cysteine Residues with this compound
This protocol provides a general starting point. Optimal conditions may vary depending on the specific protein or peptide and should be determined empirically.
-
Sample Preparation:
-
Dissolve the protein or peptide in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
To ensure cysteine residues are in their reduced form, pre-treat the sample with a 10-fold molar excess of a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 30 minutes at room temperature.
-
Crucially , remove the reducing agent before adding this compound. This can be done by dialysis, buffer exchange, or using a desalting column.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in an anhydrous, water-miscible solvent such as DMSO or DMF immediately before use.
-
Protect the stock solution from light.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein or peptide solution. The optimal molar excess should be determined experimentally.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
-
Quenching the Reaction:
-
Quench any unreacted this compound by adding a small molecule thiol, such as DTT or 2-mercaptoethanol, to a final concentration of 10-20 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the excess reagent and byproducts by dialysis, buffer exchange, or chromatography (e.g., size-exclusion or reversed-phase).
-
-
Analysis:
Visualizations
References
- 1. bartleby [bartleby.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE REACTIONS OF IODINE AND IODOACETAMIDE WITH NATIVE EGG ALBUMIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. msf.ucsf.edu [msf.ucsf.edu]
Technical Support Center: Protocol for Removal of Copper Catalyst After Click Reaction
For researchers, scientists, and drug development professionals, the efficient removal of the copper catalyst after a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction is a critical step to ensure the purity and safety of the final product. Copper ions can be toxic to biological systems and may interfere with downstream applications.[1][2] This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the copper removal process.
Troubleshooting Guide
This guide addresses common problems encountered during the removal of copper catalysts from reaction mixtures.
| Problem | Potential Cause | Recommended Solution |
| Persistent blue or green color in the organic layer after extraction | Incomplete removal of copper salts. | - Perform additional aqueous washes with a chelating agent solution (e.g., 0.5 M EDTA).[3] - Use a saturated aqueous solution of ammonium chloride, which can form a blue copper complex that is soluble in the aqueous phase. - For products stable in basic conditions, washing with aqueous ammonia can be effective.[4] |
| Low product yield after purification | - Product precipitation along with copper salts. - Adsorption of the product onto the purification medium (e.g., silica gel, scavenger resin). | - Optimize the pH during precipitation to selectively precipitate the copper salt. - Before using a scavenger resin, test a small sample to ensure the product is not retained. - During chromatography, choose a solvent system that ensures good solubility and elution of your product. |
| Product degradation during copper removal | - Harsh pH conditions during extraction or precipitation. - Oxidation of the product catalyzed by residual copper. | - Use buffered solutions for extractions to maintain a neutral pH. - If using precipitation, carefully control the pH and temperature. - Add a reducing agent like sodium ascorbate to the workup to keep copper in the Cu(I) state and minimize oxidative side reactions.[5] |
| Scavenger resin is ineffective | - Incorrect choice of scavenger for the copper species. - Insufficient amount of scavenger used. - Poor mixing or short reaction time with the scavenger. | - Select a scavenger with high affinity for copper (e.g., SiliaMetS Thiourea).[6] - Use a sufficient molar excess of the scavenger relative to the copper catalyst (typically 4-8 equivalents for initial screening).[7] - Ensure vigorous stirring and allow for adequate reaction time (at least 1 hour, can be longer) for the scavenger to bind the copper.[8] |
| Emulsion formation during liquid-liquid extraction | - High concentration of salts or surfactants in the reaction mixture. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Centrifuge the mixture to force phase separation. - Filter the mixture through a pad of Celite. |
Frequently Asked Questions (FAQs)
Q1: Which copper removal method is best for my application?
The choice of method depends on several factors, including the properties of your product (solubility, stability), the scale of your reaction, and the required level of purity. For sensitive biomolecules, methods like chelation with EDTA followed by dialysis or size exclusion chromatography are often preferred.[9] For small organic molecules, methods like precipitation, scavenger resins, or silica gel chromatography are common.
Q2: How can I quantify the amount of residual copper in my sample?
Several analytical techniques can be used to determine the concentration of residual copper, including:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Highly sensitive method for trace metal analysis.
-
Atomic Absorption Spectroscopy (AAS): A common and reliable technique for quantifying metal ions.
-
Colorimetric Assays: Using specific reagents that form a colored complex with copper, which can be quantified by UV-Vis spectroscopy.
Q3: Can I use copper-free click chemistry to avoid this purification step?
Yes, strain-promoted azide-alkyne cycloaddition (SPAAC) is a type of "click" reaction that does not require a copper catalyst.[10] This is an excellent alternative for applications where the presence of copper is a major concern, particularly in biological systems.[10]
Q4: What is the purpose of a ligand in the click reaction, and does it affect copper removal?
Ligands, such as TBTA or THPTA, are used to stabilize the Cu(I) oxidation state, which is the active catalytic species in the click reaction.[11] The choice of ligand can affect the efficiency of the reaction and also the ease of copper removal. Some ligands can form tight complexes with copper that may require specific conditions for removal.
Comparison of Copper Removal Methods
The following table summarizes the efficiency and key features of common copper removal techniques.
| Method | Typical Residual Copper Level | Advantages | Disadvantages | Best Suited For |
| Chelation (EDTA Wash) | < 10 ppm (with multiple washes) | - Mild conditions. - Inexpensive and readily available reagents. | - May require multiple extractions for high efficiency. - Can be less effective for tightly bound copper complexes. | Small to medium scale organic synthesis, initial cleanup step. |
| Precipitation (e.g., with Na₂S) | < 50 ppm | - Rapid and can handle large quantities. - Forms highly insoluble copper sulfide.[12][13] | - The precipitate can be difficult to filter. - Potential for product co-precipitation. - H₂S gas can be generated if the solution is acidic. | Large scale reactions where rapid removal is needed. |
| Scavenger Resins (e.g., SiliaMetS Thiourea) | < 10 ppm | - High selectivity for copper.[6] - Easy to handle and remove by filtration. - Can achieve very low residual copper levels. | - Can be more expensive than other methods. - Potential for product adsorption. | Final purification step to achieve high purity, suitable for a wide range of products. |
| Silica Gel Chromatography | < 50 ppm | - Can simultaneously purify the product from other organic impurities. | - Can be time-consuming and require large volumes of solvent. - Copper may streak down the column if not properly chelated or basified. | Purification of small organic molecules. |
| Liquid-Liquid Extraction | Variable (depends on chelator and solvent) | - Can be scaled up easily. - Can be integrated into the reaction workup. | - Efficiency depends on the partition coefficient of the copper complex. - May require large volumes of solvent. | General workup for organic-soluble products. |
Experimental Protocols
Protocol 1: Copper Removal using EDTA Wash (Chelation)
This protocol is suitable for organic products soluble in a water-immiscible solvent.
Materials:
-
Reaction mixture containing the copper catalyst.
-
Organic solvent (e.g., dichloromethane, ethyl acetate).
-
0.5 M ethylenediaminetetraacetic acid (EDTA) solution, pH 8.
-
Deionized water.
-
Brine (saturated NaCl solution).
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Separatory funnel.
-
Standard laboratory glassware.
Procedure:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., 10 volumes of ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 0.5 M EDTA solution (pH 8) and shake vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as it complexes with the copper.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the EDTA wash (step 3-4) one to two more times, or until the aqueous layer is colorless.
-
Wash the organic layer with an equal volume of deionized water to remove any residual EDTA.
-
Wash the organic layer with an equal volume of brine to aid in drying.
-
Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent in vacuo to obtain the crude product.
Protocol 2: Copper Removal using a Scavenger Resin (SiliaMetS Thiourea)
This protocol is effective for achieving very low levels of residual copper.
Materials:
-
Crude product containing residual copper, dissolved in a suitable solvent.
-
SiliaMetS Thiourea scavenger resin.
-
Stir plate and stir bar.
-
Filtration apparatus (e.g., Büchner funnel and filter paper).
Procedure:
-
Dissolve the crude product in a suitable solvent.
-
Determine the initial concentration of copper in the solution if possible.
-
Add SiliaMetS Thiourea to the solution. For initial screening, use 4-8 molar equivalents of the scavenger relative to the estimated amount of copper.[7]
-
Stir the mixture vigorously at room temperature for at least 1-2 hours. The reaction time can be extended or the temperature can be increased to improve efficiency if needed.[8]
-
Monitor the removal of copper by taking small aliquots of the solution and analyzing for copper content.
-
Once the desired level of copper removal is achieved, filter the mixture to remove the scavenger resin.
-
Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrate and the washings, and concentrate in vacuo to obtain the purified product.
Protocol 3: Copper Removal by Precipitation with Sodium Sulfide
This method is useful for large-scale reactions but should be performed in a well-ventilated fume hood due to the potential for hydrogen sulfide gas evolution.
Materials:
-
Reaction mixture containing the copper catalyst.
-
1 M Sodium sulfide (Na₂S) solution.
-
Celite or another filter aid.
-
Filtration apparatus.
Procedure:
-
Adjust the pH of the reaction mixture to be neutral or slightly basic. Caution: Adding sodium sulfide to an acidic solution will generate toxic hydrogen sulfide (H₂S) gas.
-
Slowly add a 1 M solution of sodium sulfide dropwise to the stirring reaction mixture. A black precipitate of copper sulfide (CuS) should form.[12][13]
-
Continue adding the sodium sulfide solution until no more precipitate is formed. A slight excess can be used to ensure complete precipitation.
-
Stir the mixture for an additional 30 minutes at room temperature.
-
Add a small amount of Celite to the mixture to aid in the filtration of the fine precipitate.
-
Filter the mixture through a pad of Celite in a Büchner funnel.
-
Wash the filter cake with the reaction solvent to recover the product.
-
The filtrate contains the product, which can be further purified if necessary.
Visualizations
Caption: General workflow for selecting a copper removal method.
Caption: Troubleshooting logic for incomplete copper removal.
References
- 1. Liquid-liquid extraction and separation of copper(II) and nickel(II) using LIX®984N [scielo.org.za]
- 2. Extraction of Copper from Waste Solution Using Liquid Emulsion Membrane [scirp.org]
- 3. reddit.com [reddit.com]
- 4. Effect of Hopcalite Modification on the Pore Textural and HCl Adsorption Properties of Activated Carbon Fibers [mdpi.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 7. oresomeresources.com [oresomeresources.com]
- 8. iwaponline.com [iwaponline.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. m.youtube.com [m.youtube.com]
- 11. fidelity.com [fidelity.com]
- 12. researchgate.net [researchgate.net]
- 13. the-removal-of-heavy-metals-from-refinery-effluents-by-sulfide-precipitation - Ask this paper | Bohrium [bohrium.com]
Impact of pH on the efficiency of 1-Azido-2-iodoethane reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Azido-2-iodoethane.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a bifunctional linker. It is primarily used to introduce an azide group onto a molecule containing a nucleophile. The iodo group is a good leaving group and readily reacts with nucleophiles such as thiols (e.g., from cysteine residues in proteins or peptides). The azide group can then be used in subsequent bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).
Q2: How does pH affect the reaction of this compound with thiols?
A2: The pH of the reaction medium is a critical parameter. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the deprotonated thiol (thiolate) acts as the nucleophile. Since the pKa of a typical cysteine thiol group is around 8.0-9.0, a pH in this range or slightly basic (e.g., pH 7.5-9.0) will increase the concentration of the more nucleophilic thiolate anion, thereby increasing the reaction rate. However, at higher pH values, the competing elimination reaction becomes more significant.
Q3: What are the potential side reactions when using this compound, and how are they influenced by pH?
A3: The main side reaction is the base-induced elimination (E2 reaction) of hydrogen iodide from this compound to form vinyl azide. This side reaction is favored at high pH values (typically > 9.5) where a strong base, such as the hydroxide ion, is present in higher concentrations. This can reduce the yield of the desired product.
Q4: What is the recommended pH range for reacting this compound with a cysteine-containing protein or peptide?
A4: A pH range of 7.5 to 8.5 is generally recommended for the reaction with cysteine-containing biomolecules. This provides a good compromise between ensuring a sufficient concentration of the reactive thiolate and minimizing the undesired elimination side reaction. It is also a pH range where most proteins maintain their structural integrity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low reaction efficiency or no product formation. | Incorrect pH: The pH may be too low, resulting in a protonated and less nucleophilic thiol group. | Increase the pH of the reaction buffer to a range of 7.5-8.5. Consider using a buffer such as phosphate or borate. |
| Reagent degradation: this compound may have degraded. | Use fresh or properly stored reagent. | |
| Insufficient reagent: The molar excess of this compound may be too low. | Increase the molar excess of this compound relative to the thiol-containing molecule. | |
| Presence of an unexpected side product with a lower molecular weight. | Elimination side reaction: High pH (>9.5) may have caused the formation of vinyl azide. | Lower the pH of the reaction to the recommended range of 7.5-8.5. Avoid using strong bases. |
| Reaction is slow. | Low temperature: The reaction temperature may be too low. | Increase the reaction temperature to room temperature or 37°C. Monitor the reaction progress to avoid degradation. |
| Low concentration of reactants: The concentration of either the thiol-containing molecule or this compound is too low. | Increase the concentration of the reactants. | |
| Precipitation during the reaction. | Poor solubility of the reagent: this compound may not be fully soluble in the aqueous buffer. | Add a small amount of a water-miscible organic co-solvent such as DMSO or DMF (typically 5-10% v/v). |
| Protein denaturation/precipitation: The pH or organic co-solvent is causing the protein to precipitate. | Screen different buffer conditions and co-solvent concentrations to maintain protein stability. |
Quantitative Data Summary
The efficiency of the reaction between this compound and a thiol is highly dependent on the pH. The table below summarizes the expected outcomes at different pH ranges.
| pH Range | Thiol State | Relative Reaction Rate (SN2) | Risk of Elimination (E2) | Recommendation |
| < 7.0 | Predominantly protonated (R-SH) | Low | Very Low | Not recommended for efficient conjugation. |
| 7.0 - 8.5 | Equilibrium between R-SH and R-S⁻ | Moderate to High | Low | Optimal range for most applications. |
| 8.5 - 9.5 | Predominantly deprotonated (R-S⁻) | High | Moderate | Use with caution; monitor for side products. |
| > 9.5 | Fully deprotonated (R-S⁻) | High | High | Not recommended due to significant elimination. |
Experimental Protocols
Protocol: Azide Labeling of a Cysteine-Containing Peptide
This protocol describes a general procedure for the reaction of this compound with a peptide containing a single cysteine residue.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Phosphate buffer (100 mM, pH 7.5)
-
DMSO (optional, for reagent solubility)
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the phosphate buffer (pH 7.5) to a final concentration of 1 mg/mL.
-
Reagent Preparation: Prepare a 100 mM stock solution of this compound in DMSO.
-
Reaction Setup: Add a 10-fold molar excess of the this compound stock solution to the peptide solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain peptide solubility and structure.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2 hours. The reaction can be monitored by LC-MS to track the formation of the desired product.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol such as dithiothreitol (DTT) to consume any unreacted this compound.
-
Purification: Purify the azide-labeled peptide from the reaction mixture using reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the final product by mass spectrometry.
Visualizations
Caption: pH-dependent reaction pathways of this compound.
Caption: General workflow for labeling with this compound.
Minimizing non-specific binding in cell surface labeling with 1-Azido-2-iodoethane
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding during cell surface labeling with 1-Azido-2-iodoethane.
Troubleshooting Guide
High background or non-specific staining can obscure true results.[1] This guide addresses common issues encountered during cell surface labeling with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Staining | Reagent Concentration Too High: Excess this compound can react non-specifically with various cell surface components.[2] | Titrate the Reagent: Perform a titration experiment to determine the optimal concentration of this compound that provides a good signal-to-noise ratio.[3][4] Start with a concentration range and select the lowest concentration that gives a detectable signal. |
| Insufficient Blocking: Exposed reactive sites on the cell surface can non-specifically bind the labeling reagent.[5] | Optimize Blocking: Increase the concentration or incubation time of the blocking agent (e.g., BSA or glycine).[1][5] Consider using a blocking buffer that contains serum from a different species than your primary antibody if you are doing subsequent immunolabeling.[6] | |
| Inadequate Washing: Residual, unbound this compound can contribute to background signal.[7] | Increase Wash Steps: Increase the number and duration of wash steps after the labeling reaction.[1][7] Consider adding a low concentration of a mild detergent, like Tween-20, to the wash buffer to help remove non-specifically bound reagent.[2] | |
| Dead or Unhealthy Cells: Dead cells have compromised membranes and tend to non-specifically bind reagents, leading to high background fluorescence.[1] | Use Viable Cells: Ensure a high percentage of viable cells before starting the experiment.[1] Use a viability dye to exclude dead cells from the analysis. Handle cells gently; avoid harsh vortexing or high-speed centrifugation. | |
| Reaction Time Too Long: Extended incubation with this compound can increase the chances of non-specific reactions. | Optimize Incubation Time: Test a range of incubation times to find the shortest time that yields sufficient specific labeling. | |
| Weak or No Signal | Reagent Concentration Too Low: Insufficient this compound will result in a weak signal.[4] | Increase Reagent Concentration: Based on your titration experiment, you may need to increase the concentration of this compound.[4] |
| Low Target Abundance: The target protein may be expressed at low levels on the cell surface. | Use a More Sensitive Detection Method: If subsequent detection is involved (e.g., with a fluorescently-tagged molecule via click chemistry), consider using a brighter fluorophore or an amplification strategy.[2] | |
| Reagent Degradation: this compound may have degraded due to improper storage. | Use Fresh Reagent: Ensure the reagent has been stored correctly according to the manufacturer's instructions and has not expired.[2] Protect from light where necessary. | |
| Cell Handling: Performing labeling at room temperature might allow for internalization of surface proteins. | Perform Labeling on Ice: To prevent the internalization of cell surface proteins, conduct all labeling and washing steps on ice or at 4°C using ice-cold reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of non-specific binding with this compound?
A1: Non-specific binding of this compound occurs when the iodo- group reacts with nucleophilic functional groups (like thiols on cysteine residues) on proteins other than the target of interest. This can be due to overly high concentrations of the reagent, prolonged reaction times, or the presence of highly reactive, exposed sites on the cell surface.
Q2: How do I choose an appropriate blocking agent?
A2: A good blocking agent will react with and cap non-specific binding sites without interfering with the specific labeling reaction. For cell surface labeling, Bovine Serum Albumin (BSA) is a common choice as it can block non-specific protein-binding sites.[5] Using a blocking solution with serum from the same species as your secondary antibody (if applicable) can also be effective.[5]
Q3: What are the critical controls to include in my experiment?
A3: To ensure your results are reliable, include the following controls:
-
Unstained Control: A sample of cells that has not been treated with this compound or any subsequent detection reagents. This helps determine the level of cellular autofluorescence.[1]
-
"No Labeling Reagent" Control: Cells that are taken through the entire staining protocol, including the addition of any detection reagents, but without the initial this compound labeling step. This will reveal any non-specific binding of the detection reagents themselves.
Q4: Can the buffer composition affect non-specific binding?
A4: Yes, the buffer composition can influence labeling. It is advisable to perform the labeling in a simple buffer like PBS to avoid reactions between the reagent and components of a complex medium.[8] Some buffers may benefit from slight changes in ion composition.[5]
Q5: Should I be concerned about cell density during labeling?
A5: Yes, cell density can impact results. If the cell density is too high, there may not be enough reagent to label all the cells effectively. Conversely, if the density is too low, the effective concentration of the labeling reagent per cell might be too high, leading to increased non-specific binding.[6]
Experimental Protocols
Protocol 1: Standard Cell Surface Labeling with this compound
-
Cell Preparation: Harvest cells and wash them twice with ice-cold PBS. Determine cell viability and count. Resuspend the cell pellet in ice-cold PBS + 1% BSA to a concentration of 1 x 10^7 cells/mL.[9]
-
Blocking: Incubate the cells in the blocking buffer (PBS + 1% BSA) for 15-30 minutes on ice. This step helps to block Fc receptors and reduce non-specific binding.[9][10]
-
Labeling: Prepare a working solution of this compound in your desired buffer. Add the this compound solution to the cell suspension to achieve the final optimized concentration.
-
Incubation: Incubate the cells with the labeling reagent for 30 minutes on ice, protected from light.
-
Washing: After incubation, wash the cells three times with ice-cold PBS + 1% BSA to remove any unbound reagent.[7] For each wash, centrifuge the cells at a low speed (e.g., 400 x g) for 5 minutes at 4°C.[11]
-
Subsequent Steps: The azide-labeled cells are now ready for subsequent steps, such as click chemistry-based detection or other analyses.
Protocol 2: Optimizing this compound Concentration
-
Prepare Cells: Prepare a sufficient number of cells for multiple labeling conditions as described in the standard protocol (Protocol 1, step 1).
-
Set Up Titration: Prepare a series of dilutions of the this compound in your labeling buffer. A good starting point is a 10-fold dilution series (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, and a no-reagent control).
-
Labeling: Aliquot equal numbers of cells into separate tubes for each concentration. Add the corresponding dilution of this compound to each tube.
-
Incubate and Wash: Follow the incubation and washing steps as outlined in the standard protocol (Protocol 1, steps 4 and 5).
-
Detection and Analysis: Perform your downstream detection method (e.g., click reaction with a fluorescent alkyne) and analyze the signal intensity for each concentration using an appropriate method like flow cytometry or fluorescence microscopy.
-
Determine Optimal Concentration: Plot the signal intensity against the reagent concentration. The optimal concentration will be the one that provides a strong positive signal with minimal background, as determined by the signal-to-noise ratio.[3]
Visualizations
Caption: Troubleshooting workflow for high background signal.
Caption: Specific vs. Non-Specific Labeling Reactions.
References
- 1. biocompare.com [biocompare.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 5. insights.oni.bio [insights.oni.bio]
- 6. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 7. Tips for Immunofluorescence Microscopy | Rockland [rockland.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. bosterbio.com [bosterbio.com]
- 11. assets.ctfassets.net [assets.ctfassets.net]
Validation & Comparative
A Comparative Analysis of 1-Azido-2-iodoethane and Other Azido Linkers for Bioconjugation
In the rapidly evolving fields of drug discovery and chemical biology, the ability to efficiently and specifically connect molecules is paramount. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for this purpose, offering high yields, mild reaction conditions, and exceptional selectivity.[1][2] Central to this methodology is the azido linker, a molecular bridge that incorporates the azide functional group. The choice of azido linker can significantly impact the efficiency of the conjugation reaction and the properties of the final bioconjugate.
This guide provides a comparative analysis of 1-Azido-2-iodoethane, a short, bifunctional linker, with other commonly used azido linkers. We will examine their relative efficiencies based on available kinetic data and structural features, and provide insights into their respective advantages and disadvantages in various research and drug development applications.
Efficiency and Physicochemical Properties of Azido Linkers
The efficiency of an azido linker in a CuAAC reaction is influenced by several factors, including its steric hindrance, electronic properties, and solubility. The table below summarizes the key characteristics of this compound and compares them with other classes of azido linkers.
| Linker Class | Example | Key Features | Advantages | Disadvantages |
| Short-Chain Alkyl Azides | This compound | Small size, contains a reactive iodo group for secondary functionalization. | Minimal steric hindrance, potentially leading to faster kinetics in some contexts. The iodo group allows for subsequent orthogonal conjugation. | Low aqueous solubility, which can be problematic in biological systems. The lack of a spacer may lead to steric clash between the conjugated molecules. |
| PEGylated Azides | Azido-PEGn-amine | Contains a polyethylene glycol (PEG) spacer of varying length (n). | Improved aqueous solubility and pharmacokinetic properties. The PEG spacer can reduce steric hindrance between large biomolecules.[3] | Can be larger, potentially leading to slightly slower reaction kinetics compared to very small linkers. |
| Functionalized Azides | Picolyl Azides | Incorporates a copper-chelating moiety. | Can accelerate CuAAC reaction rates by increasing the effective local concentration of the copper catalyst.[4] | More complex synthesis and potentially higher cost. |
| Biotinylated Azides | Azido-PEG-Biotin | Contains a biotin moiety for affinity purification or detection. | Enables straightforward purification or detection of labeled molecules. | The large biotin group may introduce steric hindrance and affect the properties of the conjugate. |
Reaction Kinetics
In general, CuAAC reactions are known for their high rate constants, typically in the range of 10 to 100 M⁻¹s⁻¹.[5] However, the specific rate can be influenced by the structure of both the azide and the alkyne, as well as the ligand used to stabilize the copper(I) catalyst. For instance, the use of metal-chelating azides can significantly increase the reaction rate.[4]
Experimental Protocols
To provide a framework for comparing the efficiency of different azido linkers, a general experimental protocol for a small-scale CuAAC reaction is outlined below. This protocol can be adapted to test this compound against other azido linkers.
Objective: To compare the reaction yield of different azido linkers in a CuAAC reaction with a model alkyne-containing molecule.
Materials:
-
Azido Linker 1 (e.g., this compound)
-
Azido Linker 2 (e.g., Azido-PEG4-amine)
-
Alkyne-functionalized molecule (e.g., propargyl-glycine)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable Cu(I) stabilizing ligand
-
Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)
-
Analytical tools (e.g., HPLC, LC-MS) for monitoring reaction progress and quantifying yield.
Procedure:
-
Stock Solution Preparation:
-
Prepare stock solutions of the azido linkers, the alkyne, CuSO₄, sodium ascorbate, and the ligand at known concentrations.
-
-
Reaction Setup:
-
In separate reaction vessels for each azido linker, combine the alkyne, the azido linker (at a 1:1 or slight excess molar ratio to the alkyne), and the ligand.
-
Add the solvent to achieve the desired reaction concentration.
-
-
Initiation of the Reaction:
-
Add the CuSO₄ solution to each reaction vessel.
-
Immediately add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.
-
-
Reaction Monitoring:
-
Incubate the reactions at room temperature or a controlled temperature.
-
At various time points (e.g., 15 min, 30 min, 1h, 2h, 4h), take aliquots from each reaction.
-
Quench the reaction in the aliquots (e.g., by adding EDTA to chelate the copper).
-
-
Analysis:
-
Analyze the aliquots by HPLC or LC-MS to determine the consumption of reactants and the formation of the triazole product.
-
Calculate the reaction yield at each time point for each linker.
-
Expected Outcome: This experiment will generate quantitative data on the reaction rates and final yields for each azido linker under identical conditions, allowing for a direct comparison of their efficiency.
Visualizing the Conjugation Workflow
The following diagram illustrates a typical workflow for a CuAAC-mediated bioconjugation experiment, from the selection of reagents to the final analysis.
Logical Framework for Linker Selection
The choice of an azido linker is dictated by the specific requirements of the application. The following diagram outlines a decision-making process for selecting an appropriate linker.
Conclusion
The selection of an azido linker is a critical step in the design of bioconjugation experiments. While sophisticated linkers with PEG spacers or catalytic functionalities offer clear advantages in terms of solubility and reaction kinetics, simpler linkers like this compound have their own niche. Its small size minimizes steric hindrance, and the presence of a second reactive handle (the iodo group) opens up possibilities for sequential, orthogonal conjugations.
For applications where high aqueous solubility is not a primary concern and a small, rigid linker is desired, this compound presents a viable and efficient option. However, for conjugating large biomolecules in aqueous buffers, or when enhanced pharmacokinetic properties are required, PEGylated azides are generally the preferred choice. Ultimately, the optimal linker is application-dependent, and empirical testing, as outlined in the provided protocol, is often necessary to determine the most efficient solution for a specific bioconjugation challenge.
References
The Strategic Advantage of Controlled Coupling: 1-Azido-2-iodoethane vs. Homobifunctional Crosslinkers
In the intricate world of bioconjugation, the precision of molecular connections is paramount. For researchers in drug development and proteomics, the choice of a crosslinking agent can be the determining factor in the success of an experiment. While homobifunctional crosslinkers have long been utilized, a closer examination reveals the significant advantages offered by heterobifunctional reagents like 1-Azido-2-iodoethane, particularly in minimizing undesirable side products and enhancing reaction control.
Homobifunctional crosslinkers, characterized by two identical reactive groups, are prone to inducing random and uncontrolled polymerizations.[1][2][3] This can lead to a heterogeneous mixture of products, including self-conjugated molecules and larger aggregates, which can complicate downstream analysis and reduce the yield of the desired conjugate.[3] In contrast, the distinct reactivity of the azide and iodo groups in this compound allows for a more controlled, sequential approach to conjugation, mitigating these issues.[4][5]
Unpacking the Performance: A Quantitative Look
The primary advantage of a heterobifunctional crosslinker like this compound lies in its ability to facilitate a two-step conjugation process. This sequential reaction strategy significantly reduces the formation of unwanted homodimers and polymers. The result is a more homogeneous product with a higher yield of the desired conjugate.
| Parameter | This compound (Heterobifunctional) | Homobifunctional Crosslinkers (e.g., DSS) | Reference |
| Primary Side-Products | Minimal self-conjugation and polymerization | Significant self-conjugation and polymerization | [1][3] |
| Reaction Control | High (Sequential addition of reactants) | Low (One-step, random coupling) | [2][5] |
| Product Homogeneity | High | Low | [3] |
| Typical Yield of Desired Conjugate | Higher, due to reduced side-reactions | Lower, due to product heterogeneity | [3] |
A Tale of Two Protocols: The Experimental Difference
The practical advantages of this compound become evident when comparing the experimental protocols for its use against those for a common homobifunctional crosslinker, Disuccinimidyl suberate (DSS).
Experimental Protocol: Sequential Conjugation with this compound
This protocol outlines a two-step process for conjugating a protein with a thiol group (Protein-SH) to a second molecule containing an alkyne group, a common strategy in click chemistry.
Step 1: Activation of Protein-SH
-
Preparation of Protein-SH: Dissolve the protein containing a free sulfhydryl group in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5) to a final concentration of 1-5 mg/mL.
-
Reaction with this compound: Add a 10- to 20-fold molar excess of this compound (dissolved in an organic solvent like DMSO) to the protein solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring. The iodo group will react with the sulfhydryl group to form a stable thioether bond, leaving the azide group available for the next step.
-
Removal of Excess Crosslinker: Remove unreacted this compound by dialysis or using a desalting column.
Step 2: Conjugation to an Alkyne-Containing Molecule
-
Introduction of the Second Molecule: Add the alkyne-containing molecule to the solution of the azide-activated protein.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Add a copper(I) catalyst (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) to the reaction mixture.
-
Incubation: Incubate for 1-2 hours at room temperature. The azide group on the protein will react with the alkyne group on the second molecule to form a stable triazole linkage.
-
Purification: Purify the final conjugate using size-exclusion chromatography or affinity chromatography to remove any remaining reactants and byproducts.
Experimental Protocol: One-Step Conjugation with DSS
This protocol describes a single-step reaction for crosslinking two proteins containing primary amines.
-
Preparation of Protein Mixture: Combine the two proteins to be crosslinked in a non-amine-containing buffer (e.g., phosphate-buffered saline, pH 7.0-8.0) at appropriate concentrations.
-
DSS Addition: Add a 20- to 50-fold molar excess of DSS (dissolved in an organic solvent like DMSO) to the protein mixture.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature. The NHS esters at both ends of the DSS molecule will react with primary amines on the proteins, leading to a mixture of intramolecular and intermolecular crosslinks, as well as potential polymerization.
-
Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine (e.g., Tris or glycine).
-
Analysis: Analyze the reaction products using techniques like SDS-PAGE to visualize the distribution of crosslinked species.
Visualizing the Advantage: A Workflow for Antibody-Drug Conjugate Synthesis
The synthesis of Antibody-Drug Conjugates (ADCs) provides a clear illustration of the benefits of a controlled, sequential conjugation strategy.
Workflow Using a Homobifunctional Crosslinker (e.g., DSS)
Caption: Uncontrolled reaction with a homobifunctional crosslinker.
Workflow Using this compound
Caption: Controlled, sequential synthesis of an ADC.
Conclusion
The use of this compound and other heterobifunctional crosslinkers represents a more sophisticated and efficient approach to bioconjugation compared to their homobifunctional counterparts. By enabling controlled, sequential reactions, these reagents minimize the formation of undesirable side products, leading to higher yields of more homogeneous conjugates. For researchers and professionals in drug development and related fields, the adoption of such precise chemical tools is a critical step toward the creation of well-defined and effective bioconjugates.
References
- 1. Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. korambiotech.com [korambiotech.com]
- 3. youtube.com [youtube.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
A Comparative Guide to HPLC Methods for Purity Assessment of 1-Azido-2-iodoethane Conjugates
For Researchers, Scientists, and Drug Development Professionals
The purity of 1-Azido-2-iodoethane and its subsequent conjugates is a critical parameter in various research and development applications, including bioconjugation and the synthesis of therapeutic agents. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for resolving and quantifying the target compound from unreacted starting materials, byproducts, and other impurities. This guide provides a comparative overview of potential HPLC methods for assessing the purity of this compound conjugates, complete with detailed experimental protocols and data presentation to aid in method selection and development.
Comparison of HPLC Methods
The choice of HPLC method is primarily dictated by the polarity of the this compound conjugate. Given the presence of the polar azide group and the variability of the conjugated moiety, different chromatographic techniques can be employed. Below is a comparison of three common HPLC modes: Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC).
Data Presentation: Comparison of HPLC Methodologies
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) |
| Principle | Separation based on hydrophobicity. Non-polar stationary phase with a polar mobile phase. | Separation based on hydrophilicity. Polar stationary phase with a high organic content mobile phase. | Separation of ionic analytes on a reversed-phase column by adding an ion-pairing reagent to the mobile phase. |
| Stationary Phase | C18, C8, Phenyl-Hexyl | Amide, Diol, Bare Silica | C18, C8 |
| Mobile Phase | Water/Acetonitrile or Water/Methanol gradients with additives like TFA or formic acid. | High percentage of organic solvent (e.g., >80% Acetonitrile) with a small amount of aqueous buffer. | Standard reversed-phase mobile phase with an added ion-pairing reagent (e.g., TFA, HFIP, alkyl ammonium salts). |
| Analyte Elution | Polar compounds elute first. | Non-polar compounds elute first. | Retention is influenced by both the hydrophobicity of the analyte and the ion-pair formed. |
| Ideal For | Moderately polar to non-polar conjugates. | Highly polar and hydrophilic conjugates that show poor retention in RP-HPLC.[1][2][3][4] | Charged or ionizable conjugates. |
| Advantages | Robust, versatile, and widely applicable.[5] | Enhanced retention of very polar compounds.[1][2][3][4] | Improved peak shape and retention for ionic analytes.[6] |
| Disadvantages | Poor retention for very polar compounds. | Can have longer equilibration times and may be sensitive to sample matrix. | Ion-pairing reagents can be difficult to remove from the column and may suppress MS signals. |
Experimental Protocols
Below are detailed starting protocols for each of the discussed HPLC methods. These should be considered as starting points and may require optimization based on the specific properties of the this compound conjugate.
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
This method is suitable for conjugates with sufficient hydrophobicity to be retained on a C18 column.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 254 nm.
-
Gradient:
Time (min) % B 0 5 20 95 25 95 26 5 | 30 | 5 |
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
This method is designed for highly polar conjugates that are not well-retained by RP-HPLC.[1][2][3][4]
-
Column: Amide, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 95% Acetonitrile, 5% Water, 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50% Acetonitrile, 50% Water, 10 mM Ammonium Formate, pH 3.0.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
-
Detection: UV at 220 nm and 254 nm.
-
Gradient:
Time (min) % B 0 0 20 100 25 100 26 0 | 30 | 0 |
Protocol 3: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This method is ideal for conjugates that carry a net charge. The ion-pairing reagent forms a neutral complex with the analyte, which can then be retained by the reversed-phase column.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 5 mM Hexafluoroisopropanol (HFIP), 0.1% Triethylamine (TEA) in Water.
-
Mobile Phase B: 5 mM Hexafluoroisopropanol (HFIP), 0.1% Triethylamine (TEA) in Methanol.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm and 254 nm.
-
Gradient:
Time (min) % B 0 10 25 90 30 90 31 10 | 35 | 10 |
Mandatory Visualization
The following diagrams illustrate the logical workflow for HPLC method selection and a general experimental workflow for purity analysis.
Caption: Flowchart for selecting an appropriate HPLC method.
Caption: General workflow for HPLC purity assessment.
References
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - SV [thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. microbenotes.com [microbenotes.com]
- 6. m.youtube.com [m.youtube.com]
A Comparative Analysis of Copper-Catalyzed vs. Strain-Promoted Click Chemistry for 1-Azido-2-iodoethane
A detailed guide for researchers, scientists, and drug development professionals on the selection and application of click chemistry for the functionalization of 1-Azido-2-iodoethane.
In the realm of bioconjugation and materials science, the "click" reaction, a concept introduced by K. Barry Sharpless, has become an indispensable tool for its efficiency and specificity.[1] Among the most prominent of these reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides a comparative study of these two powerful ligation methods specifically for the versatile building block, this compound, offering insights into their respective advantages, limitations, and practical applications.
The choice between CuAAC and SPAAC for conjugating this compound hinges on several factors, including the tolerance of the reaction system to copper, desired reaction kinetics, and the nature of the alkyne-bearing substrate. While CuAAC is known for its rapid kinetics, the necessity of a copper catalyst can be a significant drawback in biological systems due to cytotoxicity.[2] Conversely, SPAAC obviates the need for a metal catalyst, rendering it highly biocompatible, though often at the cost of slower reaction rates.[2]
Performance Comparison
The following table summarizes the key performance metrics for the CuAAC and SPAAC reactions with this compound, based on representative experimental data. For this comparison, a terminal alkyne such as phenylacetylene is considered for CuAAC, and a strained cyclooctyne like dibenzocyclooctyne (DBCO) is used for SPAAC.
| Parameter | Copper-Catalyzed Click Chemistry (CuAAC) | Strain-Promoted Click Chemistry (SPAAC) |
| Reaction Time | 1 - 4 hours | 1 - 12 hours |
| Typical Yield | > 90% | > 85% |
| Catalyst | Copper(I) salt (e.g., CuSO₄/Sodium Ascorbate) | None |
| Temperature | Room Temperature | Room Temperature |
| Biocompatibility | Limited due to copper cytotoxicity | High |
| Reaction Rate | Generally faster | Generally slower |
| Alkyne Partner | Terminal Alkynes (e.g., Phenylacetylene) | Strained Cyclooctynes (e.g., DBCO) |
Logical Workflow
The diagram below illustrates the distinct pathways for the functionalization of this compound using both copper-catalyzed and strain-promoted click chemistry.
Experimental Protocols
Detailed methodologies for performing CuAAC and SPAAC reactions with this compound are provided below. These protocols are based on established procedures and can be adapted for specific research applications.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes a general procedure for the copper-catalyzed reaction of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a stabilizing ligand)
-
Solvent: A mixture of tert-butanol and water (1:1)
-
Nitrogen or Argon gas
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.
-
If using a ligand, add THPTA (0.1 equivalents).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
Degas the reaction mixture containing the azide and alkyne by bubbling with nitrogen or argon for 15-20 minutes.
-
To the reaction mixture, first add the copper sulfate solution, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 1-4 hours), the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol outlines a general procedure for the catalyst-free reaction of this compound with a strained cyclooctyne.
Materials:
-
This compound
-
Strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO)
-
Solvent (e.g., Acetonitrile, Dimethylformamide (DMF), or a mixture with water)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) in the chosen solvent.
-
To this solution, add the strained cyclooctyne (1.0 equivalent).
-
Stir the reaction mixture at room temperature. The reaction is typically performed open to the air as it is not sensitive to oxygen.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few minutes to several hours depending on the reactivity of the cyclooctyne.
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield the triazole product.
Conclusion
Both CuAAC and SPAAC offer effective strategies for the ligation of this compound. The copper-catalyzed approach provides rapid and high-yielding access to 1,4-disubstituted triazoles, making it a powerful tool for chemical synthesis. However, for applications in biological systems where copper toxicity is a concern, the strain-promoted, catalyst-free alternative is the superior choice, despite potentially longer reaction times. The selection of the appropriate click chemistry modality should be guided by the specific requirements of the experimental design, balancing the need for speed and efficiency with the imperative of biocompatibility.
References
Benchmarking 1-Azido-2-iodoethane Against Propargylating Agents for Surface Functionalization: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in surface modification, the choice of functionalization agent is critical to achieving desired surface properties and subsequent biomolecule conjugation. This guide provides an objective comparison of 1-azido-2-iodoethane and common propargylating agents for the introduction of azide and alkyne functionalities onto surfaces, respectively. The following sections detail the performance of these agents, supported by experimental data and protocols, to aid in the selection of the optimal tool for your surface functionalization needs.
Introduction to Surface Functionalization
The ability to precisely control the chemical composition of a surface is paramount in a wide array of research fields, including drug delivery, biosensing, and materials science. Self-assembled monolayers (SAMs) provide a robust and versatile platform for tailoring surface properties. By introducing specific terminal functional groups, such as azides or alkynes, surfaces can be prepared for subsequent "click" chemistry reactions, enabling the covalent attachment of a diverse range of molecules with high efficiency and specificity.
This guide focuses on two key strategies for introducing these "clickable" functionalities:
-
Azide Functionalization: Utilizing this compound to create azide-terminated surfaces. The azide group serves as a versatile handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
-
Alkyne Functionalization (Propargylation): Employing propargylating agents, such as propargyl bromide or propargyl mercaptan, to introduce terminal alkyne groups, which are the complementary reactive partners in click chemistry.
Performance Comparison: this compound vs. Propargylating Agents
The selection of a functionalization agent depends on several factors, including reaction efficiency, the stability of the resulting monolayer, and the desired terminal group for subsequent reactions. While direct comparative studies are limited, this section compiles and contrasts available data on the performance of these agents.
Data Summary Table
| Parameter | This compound | Propargylating Agents (e.g., Propargyl Bromide, Propargyl Mercaptan) | Key Considerations |
| Reaction Type | Nucleophilic substitution (iodide displacement by a surface nucleophile, e.g., amine) followed by self-assembly or direct reaction with a pre-functionalized surface. | Nucleophilic substitution (bromide displacement) or direct self-assembly of thiol on gold. | The choice of substrate and its pre-existing functional groups will dictate the reaction strategy. |
| Typical Surface Coverage | Data not readily available in literature. Expected to be dependent on reaction conditions and substrate. | For alkanethiols on gold, surface coverage can be high, forming densely packed monolayers. | Surface coverage is a critical parameter for maximizing the density of subsequent conjugations. |
| Reaction Efficiency | Reaction with surface amines is generally efficient. | Propargyl bromide is a reactive alkylating agent.[1][2] Propargyl mercaptan can form SAMs on gold. | Efficiency will be influenced by factors such as solvent, temperature, and steric hindrance. |
| Monolayer Stability | Stability of the resulting azide-terminated monolayer will depend on the strength of the bond to the substrate. | Thiol-gold bonds are known to be stable, forming robust SAMs. The stability of monolayers formed from propargyl bromide will depend on the linkage to the surface. | Monolayer stability is crucial for the longevity and reliability of the functionalized surface. |
| Characterization | XPS (N 1s peak for azide), FTIR (azide stretch ~2100 cm⁻¹). | XPS (C 1s for alkyne), FTIR (alkyne C-H stretch ~3300 cm⁻¹, C≡C stretch ~2100-2260 cm⁻¹). | Proper characterization is essential to confirm successful functionalization. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving consistent surface functionalization. Below are generalized protocols for creating azide and alkyne-terminated surfaces.
Protocol 1: Formation of Azide-Terminated Surfaces using this compound on Amine-Functionalized Substrates
This protocol describes the functionalization of a surface presenting primary amine groups.
Materials:
-
Amine-functionalized substrate (e.g., aminosilane-treated silicon wafer or glass slide)
-
This compound
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
Inert gas (e.g., Nitrogen or Argon)
-
Reaction vessel
Procedure:
-
Place the amine-functionalized substrate in a clean, dry reaction vessel.
-
Under an inert atmosphere, add a solution of this compound in the chosen anhydrous solvent to the vessel, ensuring the substrate is fully submerged. The concentration of this compound will need to be optimized but is typically in the millimolar range.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 2-24 hours), with gentle agitation.
-
After the reaction, remove the substrate from the solution and rinse it thoroughly with the anhydrous solvent to remove any unreacted this compound.
-
Dry the substrate under a stream of inert gas.
-
Characterize the surface to confirm the presence of azide groups using techniques such as X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR).
Protocol 2: Formation of Alkyne-Terminated Self-Assembled Monolayers (SAMs) using Propargyl Mercaptan on Gold
This protocol outlines the formation of a propargyl-terminated SAM on a gold surface.
Materials:
-
Gold-coated substrate
-
Propargyl mercaptan (prop-2-yne-1-thiol)
-
Ethanol (absolute)
-
Beakers and tweezers
-
Nitrogen gas
Procedure:
-
Clean the gold substrate meticulously. This can be done by piranha solution treatment (handle with extreme care) or by UV/ozone cleaning.
-
Prepare a dilute solution (e.g., 1-5 mM) of propargyl mercaptan in absolute ethanol.
-
Immerse the clean gold substrate into the thiol solution.
-
Allow the self-assembly process to occur for a sufficient duration, typically 12-24 hours, to ensure the formation of a well-ordered monolayer.
-
After immersion, remove the substrate with tweezers and rinse it thoroughly with ethanol to remove non-chemisorbed thiols.
-
Dry the substrate under a stream of nitrogen gas.
-
Characterize the alkyne-terminated surface using XPS and FTIR to verify successful SAM formation.
Mandatory Visualizations
Experimental Workflow for Surface Functionalization
References
A Comparative Guide to Protein Labeling for Gel Electrophoresis: 1-Azido-2-iodoethane and Alternatives
For researchers, scientists, and drug development professionals, the precise labeling of proteins is a critical step for their visualization and analysis. This guide provides a comprehensive comparison of protein labeling using 1-Azido-2-iodoethane and other common alternative methods for subsequent analysis by gel electrophoresis. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an informed choice of labeling strategy.
Introduction to Protein Labeling for Gel Electrophoresis
The ability to visualize and quantify proteins separated by gel electrophoresis is fundamental to understanding complex biological processes. Chemical labeling of proteins with probes, such as fluorophores, allows for sensitive and specific detection. This compound is a hetero-bifunctional reagent that introduces an azide group onto proteins, which can then be detected via "click chemistry." This guide will compare this method with established techniques, including N-hydroxysuccinimide (NHS)-ester labeling of amines, maleimide labeling of thiols, and metabolic labeling with non-canonical amino acids.
Comparison of Protein Labeling Methodologies
The choice of a protein labeling strategy depends on several factors, including the desired specificity of labeling, the nature of the protein of interest, and the downstream application. Here, we compare key performance metrics of different labeling approaches.
| Method | Target Residue(s) | Specificity | Typical Labeling Efficiency | Limit of Detection (In-Gel) | Key Advantages | Potential Drawbacks |
| This compound (Alkylating Azide) | Cysteine (likely), potentially others (e.g., Histidine, Lysine) | Moderate to Low | Variable, depends on protein and reaction conditions. | Not explicitly reported; expected to be similar to other click chemistry methods. | Introduces a bio-orthogonal azide handle for specific downstream "click" reactions. | Potential for non-specific labeling of multiple residue types; reactivity not as well-characterized as other methods. |
| NHS-ester Azides/Alkynes | Lysine, N-terminus | Moderate | 50-90% for purified proteins.[1] | Dependent on the fluorophore used in the click reaction; can reach low nanogram levels. | Well-established chemistry; efficient labeling of surface-exposed amines. | Labeling can alter protein charge and potentially affect function; not suitable for proteins with critical lysine residues in their active site. |
| Maleimide Azides/Alkynes | Cysteine | High | High, near quantitative for accessible cysteines. | Dependent on the fluorophore used in the click reaction; can reach low nanogram levels. | Highly specific for cysteine residues, allowing for site-directed labeling in proteins with few cysteines. | Cysteine residues are often involved in disulfide bonds or are buried within the protein; requires a free thiol group. |
| Metabolic Labeling (e.g., L-azidohomoalanine) | Methionine | High (in vivo) | Can be high, dependent on protein synthesis rate and amino acid incorporation.[2] | Dependent on the fluorophore used in the click reaction; can reach low nanogram levels. | Labels newly synthesized proteins in living cells, enabling studies of protein dynamics.[3][4][5][6] | Requires methionine-free media and cell culture capabilities; not suitable for in vitro labeling of purified proteins. |
| Direct Fluorescent Dyes (e.g., Cy-dyes, Lightning Red) | Lysine, Cysteine, etc. (depending on the dye's reactive group) | Moderate to Low | Variable, often optimized for a specific degree of labeling. | Sub-nanogram to low nanogram levels.[7][8] | Simple one-step labeling procedure.[9] | Can lead to non-specific background staining and may alter protein mobility in the gel. |
Experimental Protocols
Detailed methodologies for the key labeling strategies are provided below.
Protocol 1: Protein Labeling with this compound (Hypothetical Protocol)
This protocol is based on the known reactivity of iodoacetamide with cysteine residues and is provided as a starting point for optimization.
Principle: The iodo group of this compound reacts with nucleophilic side chains of amino acids, primarily the thiol group of cysteine, via an alkylation reaction. This introduces a terminal azide group onto the protein.
Materials:
-
Protein sample (in a buffer without primary amines or thiols, e.g., PBS pH 7.2-7.5)
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional)
-
Desalting column
Procedure:
-
Protein Preparation: If targeting internal cysteines, reduce disulfide bonds by incubating the protein with 10 mM DTT or 5 mM TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column. The protein concentration should ideally be 1-10 mg/mL.
-
Reagent Preparation: Prepare a 100 mM stock solution of this compound in DMF or DMSO.
-
Labeling Reaction: Add a 10 to 20-fold molar excess of the this compound solution to the protein sample.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Removal of Excess Reagent: Remove unreacted this compound using a desalting column.
-
Click Chemistry: The azide-labeled protein is now ready for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition with a fluorescently-labeled alkyne probe.
Protocol 2: Protein Labeling with NHS-ester Azide
Principle: The N-hydroxysuccinimide ester reacts with primary amines (lysine side chains and the N-terminus) to form a stable amide bond, incorporating an azide group.
Materials:
-
Protein sample (in an amine-free buffer, e.g., PBS pH 8.0-8.5)
-
NHS-ester azide (e.g., Azido-PEG4-NHS Ester)
-
DMF or DMSO
-
Desalting column
Procedure:
-
Protein Preparation: The protein solution should be at a concentration of 1-10 mg/mL in an amine-free buffer at pH 8.0-8.5.[10][11]
-
Reagent Preparation: Prepare a 10 mg/mL stock solution of the NHS-ester azide in DMF or DMSO immediately before use.[11]
-
Labeling Reaction: Add a 5 to 20-fold molar excess of the NHS-ester azide solution to the protein sample.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.[12]
-
Removal of Excess Reagent: Purify the labeled protein from excess reagent using a desalting column.
-
Click Chemistry: The azide-labeled protein can now be reacted with an alkyne-fluorophore conjugate.
Protocol 3: Metabolic Labeling with L-azidohomoalanine (AHA)
Principle: AHA, an analog of methionine, is incorporated into newly synthesized proteins in place of methionine during translation in cell culture.[6][13]
Materials:
-
Mammalian cells
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
Cell lysis buffer
-
Click chemistry reagents (alkyne-fluorophore)
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Methionine Starvation: Replace the normal growth medium with pre-warmed, methionine-free medium and incubate for 1-2 hours.
-
AHA Labeling: Add AHA to the methionine-free medium to a final concentration of 25-50 µM and incubate for 4-24 hours, depending on the protein of interest's synthesis rate.[6]
-
Cell Lysis: Harvest and lyse the cells using a suitable lysis buffer.
-
Click Chemistry: The azide-labeled proteins in the cell lysate are now ready for reaction with an alkyne-fluorophore for in-gel fluorescence analysis.
Protocol 4: In-Gel Fluorescence Detection via Click Chemistry
Principle: The azide- or alkyne-labeled proteins are reacted with a corresponding alkyne- or azide-functionalized fluorophore. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction.
Materials:
-
Azide- or alkyne-labeled protein sample
-
Alkyne- or azide-fluorophore conjugate
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate or TCEP)
-
Copper chelator/ligand (e.g., THPTA or TBTA)
-
SDS-PAGE reagents and equipment
-
Fluorescence gel imager
Procedure:
-
Prepare Click Reaction Mix: In a microcentrifuge tube, prepare the click chemistry reaction mix. For a 50 µL reaction, typically add:
-
Labeled protein (10-50 µg)
-
Alkyne-fluorophore (final concentration 50-100 µM)
-
Copper(II) sulfate (final concentration 1 mM)
-
THPTA ligand (final concentration 5 mM)
-
Sodium ascorbate (final concentration 5 mM, freshly prepared)
-
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Sample Preparation for SDS-PAGE: Add SDS-PAGE sample loading buffer to the reaction mixture and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Run the samples on a standard SDS-PAGE gel.
-
In-Gel Fluorescence Imaging: After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence imager with the appropriate excitation and emission filters for the chosen fluorophore.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Caption: Workflow for protein labeling via alkylation and subsequent click chemistry detection.
Caption: Comparison of different pathways for introducing an azide handle onto a protein for analysis.
Conclusion
The choice of a protein labeling method for gel electrophoresis analysis is a critical decision that impacts the specificity, sensitivity, and biological relevance of the experimental results. While this compound offers a potential route for introducing a bio-orthogonal azide group via alkylation, its reactivity profile requires careful characterization for specific proteins.
For general-purpose labeling of purified proteins, NHS-ester based methods provide a robust and efficient option. When site-specificity is paramount, cysteine-reactive probes like maleimides are preferred. For studying protein synthesis and dynamics within a cellular context, metabolic labeling with non-canonical amino acids such as L-azidohomoalanine is a powerful technique. Direct fluorescent staining remains a simple, albeit less specific, alternative for routine protein visualization.
By carefully considering the advantages and limitations of each method, as outlined in this guide, researchers can select the most appropriate strategy to achieve their scientific goals. The provided protocols and workflows serve as a foundation for implementing these techniques in the laboratory.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Results for "AHA Labeling" | Springer Nature Experiments [experiments.springernature.com]
- 6. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Detection on Gels, Blots and Arrays—Section 9.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. Мечение активированными эфирами биомолекул, содержащих первичные аминогруппы [ru.lumiprobe.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. NHS-ester-protein-labeling [protocols.io]
- 13. lumiprobe.com [lumiprobe.com]
Safety Operating Guide
Safe Disposal of 1-Azido-2-iodoethane: A Procedural Guide
The proper handling and disposal of 1-Azido-2-iodoethane are critical for laboratory safety. As a low molecular weight organic azide, this compound is potentially explosive and highly toxic. This guide provides detailed procedures for its safe management and disposal, ensuring the protection of laboratory personnel and compliance with safety regulations. Adherence to these protocols is essential to mitigate the risks associated with this hazardous chemical.
Key Hazards and Incompatibilities
This compound possesses several significant hazards characteristic of organic azides. Its stability is a primary concern, and it is sensitive to external energy sources. It is crucial to be aware of its reactivity and avoid contact with incompatible materials.
| Hazard Category | Description | Incompatible Materials |
| Explosive Hazard | Potentially explosive; sensitive to heat, light, shock, friction, and pressure.[1][2] Low molecular weight and high nitrogen content increase this risk.[2] | Heavy metals (e.g., copper, lead), metal salts, metal utensils, halogenated solvents (e.g., dichloromethane, chloroform), bromine, nitric acid, carbon disulfide, dimethyl sulfate.[1][3][4] |
| Toxicity | The azide functional group is highly toxic, with a toxicity profile similar to that of cyanide.[2] It may be fatal if inhaled, swallowed, or absorbed through the skin.[3] | Acids (can form highly toxic and explosive hydrazoic acid).[1][5] |
| Reactivity | Reacts violently with certain organic compounds.[2] Can form extremely unstable and explosive compounds when mixed with halogenated solvents.[1][2] | Strong oxidizing agents, strong acids. |
Disposal Workflow for this compound
The primary and recommended procedure for the disposal of this compound is to first convert it into a more stable derivative, such as an amine, before collection by a certified hazardous waste program. Direct disposal of the active azide compound should be avoided.
Caption: Disposal workflow for this compound.
Experimental Protocol: Deactivation of Azide Waste
While the preferred method for organic azides is conversion to a stable derivative, dilute inorganic azide solutions are often treated by chemical deactivation. This protocol, adapted for sodium azide, illustrates the principles of rendering azide waste less hazardous. This procedure must be performed in a chemical fume hood behind a blast shield.
Objective: To neutralize dilute azide-containing aqueous solutions (≤5%) before collection as hazardous waste.
Materials:
-
Aqueous azide waste (concentration ≤5%)
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
Dilute sulfuric or hydrochloric acid
-
Starch-iodide paper
-
Dilute sodium hydroxide (NaOH) solution
-
Three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet tube.
Procedure:
-
Setup: Place the dilute aqueous azide waste solution into the three-necked flask inside a chemical fume hood. Ensure the gas outlet tube is positioned to vent nitrogen oxides safely into the hood's flue.[3]
-
Addition of Nitrite: For each gram of azide estimated to be in the solution, prepare to add 1.5 grams of sodium nitrite.[3] Add the 20% sodium nitrite solution to the flask with stirring.
-
Acidification: Slowly add the dilute acid through the dropping funnel into the azide/nitrite mixture with continuous, vigorous stirring. Crucially, never add the azide solution to an acidic solution , as this will generate highly toxic and volatile hydrazoic acid (HN₃).[3]
-
Reaction: The addition of acid will generate nitrous acid in situ, which then reacts with the azide to produce nitrogen gas, nitric oxide, and nitrous oxide. Continue stirring until the evolution of brown nitrogen oxide gases ceases.
-
Completion Test: Test the solution for the presence of excess nitrite by touching a drop of the solution to starch-iodide paper. A blue color indicates that excess nitrite is present and the decomposition of the azide is complete.[3]
-
Neutralization: After confirming the reaction is complete, neutralize the acidic solution to a pH between 6 and 9 by carefully adding a dilute sodium hydroxide solution.[3]
-
Final Disposal: Transfer the neutralized, treated solution into a designated hazardous waste container. Even after deactivation, the solution should not be poured down the drain.[3] It must be disposed of through the university or company's official chemical waste program.[1][4]
Logistical and Safety Plan
1. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.[3]
-
Body Protection: A flame-resistant lab coat must be worn. A blast shield should be used in the fume hood when working with azides.[3]
-
Hand Protection: Nitrile gloves are required. For highly toxic azides, consider double-gloving or using specialized gloves like SilverShield®.[3]
2. Waste Handling and Storage:
-
Segregation: Azide-containing waste must be collected in separate, dedicated containers.[1][5]
-
Labeling: All waste containers must be clearly labeled with a "WASTE CHEMICALS" or similar tag, detailing all contents, including the specific azide.[1]
-
Incompatibility Prevention:
3. Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with soap and copious amounts of water for at least 15 minutes and seek medical attention.[3]
-
Eye Contact: Use an emergency eyewash station to flush the eyes for at least 15-20 minutes and seek immediate medical attention.[3][5]
-
Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team (e.g., EH&S).
-
For small spills, absorb the material with a non-reactive absorbent (e.g., vermiculite) and collect it in the designated azide waste container.
-
All procedures involving this compound must be conducted in a well-ventilated chemical fume hood. It is imperative to consult your institution's specific safety protocols and your Safety Data Sheet (SDS) for this compound before beginning any work.
References
Navigating the Synthesis of 1-Azido-2-iodoethane: A Guide to Safe Handling and Disposal
For Immediate Use by Laboratory Personnel: This document provides crucial safety protocols and logistical information for the handling and disposal of 1-Azido-2-iodoethane, a valuable yet hazardous reagent in synthetic chemistry. Researchers, scientists, and drug development professionals are urged to adhere to these guidelines to mitigate risks and ensure a safe laboratory environment.
Understanding the Hazard Profile
This compound (C₂H₄IN₃) is a bifunctional molecule that combines the reactivity of an alkyl iodide with the energetic properties of an organic azide. While specific toxicological and physical data for this compound are limited, its constituent functional groups necessitate stringent safety measures. Organic azides are known for their potential to be explosive, sensitive to heat, shock, and friction.[1][2] Iodoalkanes can be harmful if inhaled or ingested.
A critical stability assessment for organic azides is the carbon-to-nitrogen (C/N) ratio.[1][2] For this compound, this ratio is 2:3, placing it in a category of compounds that should be handled with extreme caution, stored at low temperatures, and ideally used immediately after preparation.[1][2][3]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound.
| PPE Category | Specification |
| Hand Protection | Double-gloving with nitrile gloves is the minimum requirement. For extended handling, consider a more robust glove system, such as a nitrile glove layered over a SilverShield®/4H® glove. |
| Eye Protection | Chemical splash goggles are required at all times. A face shield should be worn over the goggles, especially during reactions, work-ups, and transfers. |
| Body Protection | A flame-resistant lab coat must be worn over personal clothing. An additional chemical-resistant apron is recommended. |
| Respiratory | All manipulations must be performed within a certified chemical fume hood to minimize inhalation exposure. |
| Additional | A blast shield should be placed between the user and the experimental apparatus during all reactions involving this compound. |
Operational Plan: A Step-by-Step Guide
Preparation and Handling:
-
Work Area Setup :
-
Designate a specific area within a chemical fume hood for the experiment.
-
Ensure the work area is free of clutter and incompatible materials, especially heavy metals, strong acids, and oxidizing agents.[2]
-
Have emergency equipment readily accessible, including a safety shower, eyewash station, and appropriate fire extinguisher.
-
Place a blast shield in front of the experimental setup.
-
-
Reagent Handling :
-
Use non-metal spatulas and tools to handle any solid reagents to avoid the formation of shock-sensitive metal azides.[1][2][4]
-
Solutions of this compound should be kept dilute (ideally ≤ 1M) and cold.[1][2][3]
-
Avoid the use of ground glass joints, which can create friction and potentially initiate decomposition.[2] If unavoidable, ensure they are well-lubricated.
-
-
Reaction Conditions :
-
Maintain the reaction temperature as low as feasible.
-
Scale should be kept to a minimum, especially during initial investigations.
-
Ensure the reaction is well-stirred to prevent localized heating.
-
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan: Managing Azide Waste
Organic azide waste requires special handling to prevent the formation of explosive compounds.
-
Quenching :
-
Before disposal, any unreacted this compound should be quenched. A common method is the slow addition of a reducing agent like triphenylphosphine. The reaction can be monitored for the disappearance of the azide group by IR spectroscopy (azide stretch ~2100 cm⁻¹).
-
-
Waste Segregation :
-
All waste containing this compound, whether quenched or not, must be collected in a dedicated, clearly labeled waste container.[1][5]
-
Crucially, do not mix azide waste with other waste streams, especially acidic waste , which can generate highly toxic and explosive hydrazoic acid.[1][2]
-
Avoid using metal cans for waste collection. Use a compatible plastic container.
-
-
Labeling and Storage :
-
The waste container must be clearly labeled as "HAZARDOUS WASTE: ORGANIC AZIDE" and list all components.
-
Store the waste container in a cool, dark place, away from heat and sources of ignition, until it is collected by Environmental Health & Safety (EH&S).
-
Quantitative Data Summary
Due to the limited availability of experimental data for this compound, the following table includes computed properties from PubChem and relevant data for the related compound, iodoethane, for reference.[6][7][8]
| Property | This compound (Computed) | Iodoethane (Experimental) |
| Molecular Formula | C₂H₄IN₃ | C₂H₅I |
| Molecular Weight | 196.98 g/mol [6] | 155.97 g/mol [7] |
| Boiling Point | Not available | 72 °C[7] |
| Melting Point | Not available | -108 °C[7] |
| Flash Point | Not available | 53 °C[8] |
| Vapor Pressure | Not available | 136 mmHg at 25 °C |
| Water Solubility | Not available | 0.4 g/100 mL at 20 °C[8] |
| Density | Not available | 1.936 g/cm³[7] |
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill : In the event of a small spill within the fume hood, absorb the material with a non-combustible absorbent (e.g., vermiculite). For larger spills or spills outside of a fume hood, evacuate the area and contact EH&S immediately.
By adhering to these rigorous safety protocols, researchers can effectively manage the risks associated with this compound and continue to leverage its synthetic utility in their research and development endeavors.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. This compound | C2H4IN3 | CID 11788831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Iodoethane | CH3CH2I | CID 6340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. iodoethane|75-03-6 - MOLBASE Encyclopedia [m.molbase.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
